Datelliptium chloride hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O.2ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIAISICLKYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Pronged Attack of Datelliptium Chloride Hydrochloride: A Technical Guide to its Mechanism of Action
For Immediate Release
Datelliptium chloride hydrochloride, a derivative of the plant alkaloid ellipticine, has emerged as a compound of significant interest in oncology research. Its antitumor activity stems from a multifaceted mechanism of action, primarily targeting two critical cellular processes: DNA topology and oncogene transcription. This technical guide provides an in-depth exploration of these mechanisms, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Datelliptium's mode of action.
Inhibition of Topoisomerase II
One of the established mechanisms of action for ellipticine derivatives is the targeting of topoisomerase II (Topo II), an essential enzyme in DNA replication, transcription, and chromosome segregation.
This compound acts as a Topo II poison. It intercalates into DNA and traps the enzyme in a covalent complex with the DNA.[1] This "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks, if not repaired, can trigger apoptotic cell death. While Datelliptium has demonstrated the ability to induce Topo II-mediated DNA cleavage in vitro, its efficacy in whole-cell systems appears to be less potent compared to other Topo II inhibitors like m-AMSA, potentially due to limited accessibility to the cell nucleus.[1]
Experimental Workflow: Assessing Topoisomerase II Inhibition
Caption: Workflow for evaluating Topoisomerase II inhibition by Datelliptium.
Downregulation of RET Proto-Oncogene Transcription
A more recently elucidated and highly significant mechanism of action for Datelliptium is its ability to modulate the transcription of the RET (REarranged during Transfection) proto-oncogene.[2][3][4] This is particularly relevant in medullary thyroid carcinoma (MTC), where activating mutations in RET are a primary driver of tumorigenesis.[2][4]
Datelliptium functions as a G-quadruplex (G4) stabilizer. The promoter region of the RET gene contains G-rich sequences that can fold into these four-stranded DNA structures.[5][6] By binding to and stabilizing the G-quadruplex in the RET promoter, Datelliptium inhibits the binding of transcription factors, thereby suppressing RET gene transcription.[4][5][6] This leads to a downstream cascade of events that collectively inhibit cancer cell proliferation, survival, and metastasis.[2][3][4]
Signaling Pathway: RET Inhibition by Datelliptium
Caption: RET signaling inhibition by Datelliptium via G-quadruplex stabilization.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-N417 | Small Cell Lung Cancer | 8 | [1] |
Table 2: Effects on Medullary Thyroid Carcinoma (MTC) Models
| Parameter | Cell Line / Model | Treatment | Result | Reference |
| Cell Migration | TT | 0.3 µg/mL Datelliptium | Complete inhibition of cell migration | [5] |
| Tumor Growth | TT Xenograft Mice | 6 mg/kg Datelliptium (i.p., 5 days/week for 4 weeks) | ~70-75% tumor growth inhibition | [2][3] |
| Protein Expression | TT and MZ-CRC-1 | Datelliptium (48h) | Dose-dependent downregulation of RET, pAKT, and pERK1/2 | [2] |
| EMT Markers | TT and MZ-CRC-1 | Datelliptium | Downregulation of N-cadherin, vimentin, slug, and snail | [2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the methodologies employed in the key studies of Datelliptium's mechanism of action. For complete, unabridged protocols, consultation of the primary literature is recommended.
Western Blot Analysis
-
Objective: To determine the expression levels of specific proteins (e.g., RET, pAKT, pERK1/2, Cyclin D1).
-
Methodology:
-
MTC cell lines (TT and MZ-CRC-1) were treated with varying concentrations of Datelliptium for 48 hours.[2][3]
-
Cells were lysed, and total protein was quantified.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific to the target proteins.
-
Following incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence detection system. Densitometry was used for quantification.[6]
-
Wound Healing (Scratch) Assay
-
Objective: To assess the effect of Datelliptium on cancer cell migration.
-
Methodology:
-
TT cells were grown to a confluent monolayer in a 12-well plate.[5]
-
A scratch was made in the monolayer with a pipette tip.
-
The cells were then incubated with different concentrations of Datelliptium.
-
The closure of the scratch was monitored and imaged over 96 hours to determine the extent of cell migration.[5]
-
Spheroid Formation Assay
-
Objective: To evaluate the impact of Datelliptium on cancer stem cell (CSC) properties.
-
Methodology:
-
TT cells were cultured in non-adherent, serum-free conditions to promote the formation of spheroids, an in vitro indicator of CSCs.[2]
-
Pre-formed spheroids were treated with Datelliptium.
-
The size of the spheroids was measured over time to assess the inhibitory effect of the compound on the self-renewal capacity of CSCs.[2][3]
-
In Vivo Xenograft Studies
-
Objective: To determine the antitumor efficacy of Datelliptium in a living organism.
-
Methodology:
-
TT cells were subcutaneously injected into immunocompromised mice.
-
Once tumors were established, mice were treated with Datelliptium (e.g., 6 mg/kg, intraperitoneally) or a vehicle control for a specified duration.[2]
-
Tumor volume and mouse body weight were monitored throughout the study.
-
At the end of the study, tumors were excised, and protein expression analysis (e.g., Western blot for RET, pAKT) was performed.[2]
-
Conclusion
This compound exhibits a compelling dual mechanism of action, positioning it as a noteworthy candidate for further oncological drug development. Its ability to induce DNA damage through Topoisomerase II inhibition, combined with its more nuanced and potent activity of suppressing the critical RET oncogene via G-quadruplex stabilization, provides a multi-pronged attack on cancer cells. The downstream consequences of RET inhibition, including the disruption of key survival and metastatic pathways, are particularly promising. The preclinical data strongly supports its efficacy, especially in RET-driven malignancies like medullary thyroid carcinoma. Future research should focus on clinical trials to ascertain its safety and efficacy in human patients and to explore potential combination therapies that could further enhance its antitumor effects.[2]
References
- 1. Topoisomerase II-mediated DNA cleavage activity induced by ellipticines on the human tumor cell line N417 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity [mdpi.com]
Chemical structure and properties of Datelliptium chloride hydrochloride.
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Datelliptium chloride hydrochloride. It includes detailed experimental protocols and data presented for clarity and further research application.
Core Chemical and Physical Properties
This compound is a derivative of the plant alkaloid ellipticine and is recognized for its anti-tumor activities.[1] Its core structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[2-(diethylamino)ethyl]-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazolium chloride hydrochloride | [2] |
| CAS Number | 157000-76-5 | [1][2] |
| Molecular Formula | C23H29Cl2N3O | [1][3] |
| Molecular Weight | 434.4 g/mol | [1][3] |
| Appearance | Solid | |
| Solubility | DMSO: Slightly soluble | [1] |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound exerts its cytotoxic effects primarily through two established mechanisms:
-
DNA Intercalation: As a planar aromatic molecule, Datelliptium inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with fundamental cellular processes such as DNA replication and transcription.
-
Topoisomerase II Inhibition: Datelliptium also functions as a topoisomerase II inhibitor. By stabilizing the transient DNA-topoisomerase II cleavage complex, it prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequently triggering apoptosis.
The logical workflow for Datelliptium's primary cytotoxic mechanism can be visualized as follows:
Caption: Logical workflow of Datelliptium's primary cytotoxic mechanism.
Signaling Pathway Modulation: The RET Oncogene
Recent research has elucidated a more specific mechanism of action for Datelliptium, particularly in the context of medullary thyroid carcinoma (MTC). It has been shown to selectively target the RET (Rearranged during Transfection) proto-oncogene.
Datelliptium stabilizes G-quadruplex structures within the promoter region of the RET gene. This stabilization inhibits RET transcription, leading to a downregulation of RET protein expression. The subsequent reduction in RET signaling impacts downstream pro-survival pathways, including the PI3K/Akt/mTOR pathway.
Caption: Datelliptium's inhibitory effect on the RET signaling pathway.
In Vitro and In Vivo Activity
This compound has demonstrated significant cytotoxic and anti-tumor activity across a range of preclinical models.
| Assay/Model | Cell Line/Tumor | Endpoint | Result (IC50 / Effect) | Reference |
| Cytotoxicity | L1210 leukemia | Cell Growth Inhibition | 0.076 µM | [4] |
| Cytotoxicity | Primary human hepatocytes | Cytotoxicity | 4 µM | [4] |
| Glycogen Synthesis | Isolated rat hepatocytes | Inhibition | 14.3 µM | [4] |
| Albumin Synthesis | Isolated rat hepatocytes | Inhibition | 15.4 µM | [4] |
| Total Protein Synthesis | Isolated rat hepatocytes | Inhibition | 3 µM | [4] |
| Gluconeogenesis | Isolated rat hepatocytes | Inhibition | 28.8 µM | [4] |
| Triglyceride Secretion | Isolated rat hepatocytes | Inhibition | 2.3 µM | [4] |
| Ureogenesis | Isolated rat hepatocytes | Inhibition | 96.4 µM | [4] |
| In Vivo Antitumor Activity | Murine solid tumors | Tumor Growth Inhibition | Effective | [3] |
| In Vivo Antitumor Activity | Colon adenocarcinoma (mice) | Tumor Growth Inhibition | Potent activity | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
DNA Intercalation Assay (Unwinding Assay)
This assay determines the ability of a compound to unwind supercoiled DNA, a hallmark of intercalation.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I (from a commercial source)
-
10x Topoisomerase I reaction buffer
-
This compound stock solution (in DMSO)
-
Sterile deionized water
-
5x Stop buffer/gel loading dye (e.g., 2.5% Sarkosyl, 0.025% bromophenol blue, 15% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture containing 1x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and varying concentrations of this compound. Include a no-drug control and a known intercalator control (e.g., ethidium bromide).
-
Initiate the reaction by adding a sufficient amount of topoisomerase I to relax the DNA in the no-drug control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the 5x stop buffer/gel loading dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis until the relaxed and supercoiled forms of the plasmid are well-separated.
-
Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light.
-
Interpretation: An intercalating agent will cause the relaxed DNA to become positively supercoiled upon removal of the drug during electrophoresis, resulting in a band that migrates faster than the relaxed DNA and closer to the position of the negatively supercoiled DNA.
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound stock solution (in DMSO)
-
Sterile deionized water
-
5x Stop buffer/gel loading dye
-
Agarose and TAE buffer
-
Ethidium bromide
-
UV transilluminator and gel documentation system
Procedure:
-
Set up reaction tubes on ice. To each tube, add 10x topoisomerase II reaction buffer, ATP, and kDNA (e.g., 200 ng).
-
Add varying concentrations of this compound to the respective tubes. Include a no-drug control and a known topoisomerase II inhibitor control (e.g., etoposide).
-
Add a predetermined amount of human topoisomerase II to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the 5x stop buffer/gel loading dye.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize.
-
Interpretation: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in minicircles that migrate into the gel. An effective inhibitor will prevent decatenation, causing the kDNA to remain as a high-molecular-weight network at the top of the gel.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Datelliptium chloride hydrochloride as a G-quadruplex stabilizer in cancer research.
Datelliptium Chloride Hydrochloride: A G-Quadruplex Stabilizer in Cancer Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound as a G-quadruplex (G4) stabilizer for cancer therapy. It details the underlying mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows.
Introduction: G-Quadruplexes as Novel Anticancer Targets
Guanine-rich nucleic acid sequences can fold into non-canonical four-stranded secondary structures known as G-quadruplexes (G4s).[1] These structures are formed by the stacking of G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds.[2] The formation of G4 structures is particularly favored in the presence of physiological concentrations of monovalent cations like potassium (K+) and sodium (Na+).[3]
In the human genome, sequences with the potential to form G4s are not randomly distributed. They are significantly overrepresented in key regulatory regions, including:
-
Telomeres: The repetitive TTAGGG sequences at the ends of human chromosomes can form G4 structures, which inhibit the activity of telomerase, an enzyme upregulated in approximately 85-90% of cancer cells that is crucial for maintaining telomere length and enabling limitless replication.[1][4]
-
Oncogene Promoters: G4-forming sequences are found in the promoter regions of numerous proto-oncogenes, such as RET, c-MYC, VEGF, c-Kit, and K-ras.[1][5] The formation and stabilization of these G4 structures can act as a transcriptional repressor, effectively silencing the expression of these cancer-driving genes.[5]
This unique localization makes G4 structures highly attractive targets for the development of novel anticancer therapeutics. Small molecules that can selectively bind to and stabilize these G4 structures, known as G4 ligands, can modulate gene expression and inhibit telomerase activity, offering a targeted approach to cancer treatment.[1][4] this compound has emerged as one such promising G4-interactive agent.[5]
This compound: Mechanism of Action
Datelliptium (also known as SR 95156B or NSC311152) is a small molecule identified as a potent G4-interactive agent that stabilizes G4 structures, particularly within the promoter region of the REarranged during Transfection (RET) proto-oncogene.[5][6]
The primary mechanism of action for datelliptium's antitumor activity involves the following steps:
-
G4 Stabilization: Datelliptium binds to the G4 structure formed in the G-rich promoter region of the RET gene.[6]
-
Transcriptional Repression: This stabilization of the G4 structure acts as a transcriptional repressor element.[5] It physically obstructs the assembly of the transcription machinery, preventing the binding of key transcription factors and RNA Polymerase II to the promoter.[5]
-
Downregulation of RET Expression: The result is a significant downregulation of RET gene transcription and, consequently, a reduction in the levels of RET protein, a receptor tyrosine kinase that is a key driver in cancers like Medullary Thyroid Carcinoma (MTC).[6][7]
-
Inhibition of Downstream Signaling: By downregulating RET, datelliptium effectively inhibits its downstream signaling pathways, including the PI3K/Akt/mTOR and ERK pathways, which are critical for cell proliferation, survival, and metastasis.[5][7]
A key advantage of datelliptium is its selectivity. For instance, it did not suppress RET/PTC1 expression in a cell line where RET transcription is controlled by a different promoter that lacks a G4-forming motif.[5] This suggests that its action is specific to genes regulated by G4 structures.
Affected Signaling Pathways and Cellular Processes
The stabilization of the RET promoter G4 by datelliptium initiates a cascade of downstream effects, primarily impacting Medullary Thyroid Carcinoma (MTC) cells.
RET Signaling Pathway Inhibition
Datelliptium's primary therapeutic effect in MTC is the suppression of the RET signaling pathway. By stabilizing the G4 in the RET promoter, it blocks the transcription of the gene, leading to reduced levels of the RET protein. This in turn inhibits the phosphorylation of downstream effectors like AKT and ERK1/2, disrupting signals that promote cancer cell growth and survival.[7]
Caption: Datelliptium stabilizes the RET promoter G4, blocking transcription and inhibiting downstream pro-cancer pathways.
Inhibition of EMT and Metastasis
Epithelial-to-mesenchymal transition (EMT) is a process by which cancer cells gain migratory and invasive properties, facilitating metastasis.[8] Datelliptium has been shown to reverse EMT in MTC cells.[7] This is achieved by downregulating key mesenchymal markers, including N-cadherin, vimentin, slug, and snail.[6] Consequently, datelliptium significantly decreases the migration and invasion of MTC cells in a dose-dependent manner.[9]
Reduction of Cancer Stem Cell Properties
Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for tumor initiation, maintenance, and relapse. The ability to form tumor spheroids in culture is an indicator of CSC-like properties.[7] Datelliptium treatment significantly reduces the size and viability of preformed spheroids from MTC cell lines, suggesting it can target the CSC population.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of datelliptium.
Table 1: In Vitro Cytotoxicity of Datelliptium
| Cell Line | Cell Type | Key Feature | IC50 | Citation(s) |
| TT | Medullary Thyroid Carcinoma | RET C634W mutation | ~2.5 µg/mL | [7] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T mutation | N/A | [8] |
| Nthy-ori-3-1 | Normal Thyroid Follicular Epithelial | Wild-type RET | 10 µg/mL | [5][7] |
Note: The IC50 for TT cells was converted from the reported value for consistency. The higher IC50 in the normal thyroid cell line indicates selective toxicity against mutant RET-driven cancer cells.[5][7]
Table 2: In Vivo Antitumor Activity and Other Preclinical Data
| Parameter | Model System | Treatment Details | Result | Citation(s) |
| Tumor Growth Inhibition | MTC Xenograft Mouse Model | N/A | ~75% inhibition | [6][7][9] |
| Systemic Toxicity | MTC Xenograft Mouse Model | 4 weeks of treatment | Minimal systemic toxicity, no weight loss | [6][7][9] |
| Spheroid Size Reduction | TT Cell Spheroids | 6 µM Datelliptium for 48h | Diameter reduced by up to 70% | [5] |
| Phase I Clinical Trial Dose | Human Cancer Patients | 24h continuous IV infusion | No noticeable toxic effects up to 84 mg/m²/day | [7] |
Experimental Protocols
Detailed methodologies are crucial for the study of G4 ligands. Below are protocols for key experiments cited in the research of datelliptium and other G4 stabilizers.
G4-Fluorescence Intercalator Displacement (G4-FID) Assay
This high-throughput assay is used to screen for and evaluate the affinity and selectivity of G4-binding ligands.[10][11]
Principle: The assay is based on the displacement of a fluorescent probe, such as Thiazole Orange (TO), which is fluorescent only when bound to DNA, from a G4 or duplex DNA structure by a competing ligand.[10] The decrease in fluorescence is proportional to the binding affinity of the test compound.
Protocol:
-
Oligonucleotide Preparation: Prepare G4-forming oligonucleotides (e.g., from RET, c-MYC, or telomeric sequences) and a control duplex DNA (e.g., ds26) in a relevant buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.3).[12] Anneal the oligonucleotides to form the correct structures by heating to 90-95°C followed by slow cooling.[12]
-
Assay Setup (96-well plate):
-
To each well, add the folded DNA structure to a final concentration of 0.25 µM.
-
Add the fluorescent probe (e.g., Thiazole Orange) to a final concentration of 0.5 µM.[12]
-
Add varying concentrations of the test ligand (e.g., datelliptium).
-
Bring the final volume to 200 µL with buffer.
-
-
Incubation: Incubate the plate at room temperature for 5 minutes to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe (e.g., for TO: λex = 501 nm, λem = 533 nm).
-
Data Analysis: Calculate the percentage of fluorescence loss for each ligand concentration. The concentration of ligand required to displace 50% of the probe (DC50) is determined, which is inversely related to the binding affinity. Comparing DC50 values for G4 versus duplex DNA provides a measure of selectivity.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to determine telomerase activity.[13][14] G4 stabilization at telomeres is expected to inhibit telomerase, which can be quantified with this assay.
Principle: The assay involves two main steps: (1) telomerase present in a cell extract adds telomeric repeats to a non-telomeric substrate primer (TS primer), and (2) the extended products are amplified by PCR.[13] The resulting products appear as a characteristic 6-bp ladder on a gel.
Protocol:
-
Cell Lysate Preparation:
-
Telomerase Extension Reaction:
-
PCR Amplification:
-
Detection:
Western Blot Analysis
This technique is used to quantify the expression level of specific proteins (e.g., RET, pAKT, Cyclin D1, EMT markers) following treatment with datelliptium.
Protocol:
-
Protein Extraction: Treat cells (e.g., TT, MZ-CRC-1) with various concentrations of datelliptium for a specified time (e.g., 48 hours).[8] Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-RET, anti-N-cadherin, anti-Cyclin D1) overnight at 4°C.[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.
Wound Healing (Scratch) Assay
This assay assesses the effect of datelliptium on cancer cell migration.
Protocol:
-
Cell Seeding: Grow cells (e.g., TT cells) to a confluent monolayer in a multi-well plate.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the monolayer.[8]
-
Treatment: Wash the cells to remove debris and add fresh media containing various concentrations of datelliptium or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 24 hours for 96 hours) using an inverted microscope.[8]
-
Analysis: Measure the width of the scratch or the cell-covered area at each time point using software like ImageJ. A delay in wound closure in treated wells compared to control indicates inhibition of cell migration.[8]
Visualization of Workflows and Relationships
Graphviz diagrams are used to illustrate the logical flow of research and the relationships between molecular events.
Experimental Workflow for G4 Ligand Validation
This diagram outlines the typical workflow from initial screening to in vivo validation for a G4-stabilizing compound like datelliptium.
Caption: Workflow for identifying and validating G4-stabilizing anticancer agents.
Logical Relationship: G4 Stabilization to Cellular Effects
This diagram illustrates the cause-and-effect relationship from the molecular action of datelliptium to its ultimate anticancer outcomes.
Caption: Logical cascade from G4 stabilization by datelliptium to its anticancer effects.
Conclusion and Future Perspectives
This compound serves as a compelling example of a G-quadruplex stabilizing agent with significant potential in cancer therapy. Its ability to selectively target and repress the transcription of the RET proto-oncogene provides a clear mechanism for its potent antitumor effects in preclinical models of Medullary Thyroid Carcinoma.[6][7] By inhibiting key drivers of cancer cell proliferation, metastasis, and stemness, datelliptium represents a promising therapeutic strategy.[7]
The broader field of G4-targeted therapy continues to expand. The successes and learnings from compounds like datelliptium are paving the way for the design of new ligands with even greater affinity, selectivity for specific G4 structures (e.g., telomeric vs. promoter), and improved pharmacological properties.[4] Future research will likely focus on combination therapies, where G4 ligands could enhance the efficacy of existing treatments, and on expanding the application of G4 stabilizers to other cancers driven by oncogenes with G4 motifs in their regulatory regions. The continued development of robust experimental and computational methods will be crucial in advancing these novel agents from the laboratory to the clinic.
References
- 1. Methods for investigating G-quadruplex DNA/ligand interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. telomer.com.tr [telomer.com.tr]
- 17. academic.oup.com [academic.oup.com]
The Discovery and Synthesis of Datelliptium Chloride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Datelliptium chloride hydrochloride, a derivative of the plant alkaloid ellipticine, has emerged as a promising anti-cancer agent, particularly for medullary thyroid carcinoma (MTC). Its primary mechanism of action involves the stabilization of G-quadruplex structures within the promoter region of the RET proto-oncogene, leading to the downregulation of its transcription. This targeted approach disrupts key signaling pathways essential for tumor cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, presenting key data, detailed experimental protocols, and visualizations of its mechanism and development workflow.
Discovery
This compound (also known as SR 95156B and NSC311152) was identified as a potent G-quadruplex (G4) interactive agent through a screening of the National Cancer Institute (NCI) chemical libraries. The initial search for novel anti-cancer compounds focused on identifying small molecules capable of stabilizing G4 structures, which are non-canonical secondary structures in nucleic acids known to be involved in the regulation of gene expression, including that of oncogenes. A luciferase-based cell assay, utilizing a HEK293 cell line with the luciferase reporter gene under the control of the RET promoter, was employed to screen for compounds that could repress RET transcription. Datelliptium emerged from this screening as a lead compound due to its significant activity in downregulating RET expression.
Physicochemical Properties
This compound is a DNA-intercalating agent derived from ellipticine.[1] The presence of a diethylaminoethyl side chain significantly increases its lipophilicity compared to its parent compound, elliptinium acetate.[2][3] This property is believed to contribute to its enhanced cellular uptake and in vivo efficacy.[3]
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₉Cl₂N₃O | [1] |
| Molecular Weight | 434.4 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in Ethanol, Sparingly soluble in DMSO and PBS (pH 7.2) | |
| DNA Binding Constant (K) | ~10⁶ M⁻¹ | [4] |
| Mechanism of Action | DNA intercalator, G-quadruplex stabilizer, Topoisomerase II inhibitor | [1] |
Synthesis Process
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a representative synthesis can be inferred from the general methods for producing ellipticine derivatives. The core of the synthesis involves the construction of the tetracyclic pyrido[4,3-b]carbazole skeleton of ellipticine, followed by functionalization to introduce the 9-hydroxy group and the N-diethylaminoethyl side chain.
A plausible synthetic workflow is outlined below. This should be considered a representative pathway and may require optimization for specific yields and purity.
Representative Synthetic Workflow
Biological Activity and Mechanism of Action
Datelliptium exerts its anti-tumor effects primarily through the targeted downregulation of the RET proto-oncogene. This is achieved by the stabilization of a G-quadruplex structure in the promoter region of the RET gene, which acts as a transcriptional repressor. The subsequent decrease in RET protein expression disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR pathway.
Signaling Pathway of Datelliptium Action
Preclinical Efficacy
Datelliptium has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models of medullary thyroid carcinoma.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| TT | Medullary Thyroid Carcinoma | ~2.5 | [5] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | Not specified | [6] |
| L1210 | Leukemia | 0.076 | |
| Nthy-ori-3-1 (Normal) | Normal Thyroid | ~10 | [5] |
| Human Hepatocytes | Normal | 7-9 (23h) | [1] |
In Vivo Efficacy
In a xenograft model using TT cells in SCID mice, Datelliptium administered at a dose of 6 mg/kg resulted in approximately 75% tumor growth inhibition with minimal systemic toxicity.[5][6][7]
Experimental Protocols
G-Quadruplex Stabilization Assay (DNA Polymerase Stop Assay)
This assay determines the ability of a compound to stabilize G-quadruplex structures, thereby impeding the progression of DNA polymerase.
Materials:
-
DNA template containing the RET G-quadruplex forming sequence.
-
5'-[³²P]-labeled primer complementary to the template downstream of the G4 sequence.
-
Taq DNA polymerase and corresponding buffer.
-
dNTPs.
-
This compound.
-
Denaturing polyacrylamide gel.
Protocol:
-
Anneal the radiolabeled primer to the DNA template.
-
Incubate the primer-template duplex with increasing concentrations of Datelliptium.
-
Initiate the polymerase extension reaction by adding Taq polymerase and dNTPs.
-
Allow the reaction to proceed for a specified time at the optimal temperature for the polymerase.
-
Terminate the reaction and denature the DNA products.
-
Resolve the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography. Stabilization of the G-quadruplex by Datelliptium will result in a premature termination of DNA synthesis, leading to the appearance of a band corresponding to the position of the G4 structure.
Western Blotting for RET and Downstream Signaling Proteins
This protocol is for assessing the protein levels of RET and downstream signaling molecules like p-AKT and p-ERK.
Materials:
-
MTC cell lines (e.g., TT, MZ-CRC-1).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-RET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Treat MTC cells with varying concentrations of Datelliptium for a specified duration (e.g., 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of Datelliptium's anti-tumor efficacy in a mouse model.
Materials:
-
TT cells.
-
Matrigel.
-
SCID mice.
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject a suspension of TT cells mixed with Matrigel into the flank of SCID mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer Datelliptium (e.g., 6 mg/kg) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a defined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Experimental and Developmental Workflow
The following diagram illustrates the logical progression from the initial discovery of Datelliptium to its preclinical evaluation.
Conclusion
This compound represents a targeted therapeutic strategy for cancers driven by the RET proto-oncogene. Its discovery through a mechanism-based screening approach and its subsequent preclinical validation highlight the potential of targeting G-quadruplex structures in cancer therapy. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising anti-cancer agent.
References
- 1. Toxicity of the antitumoral drug datelliptium in hepatic cells: Use of models in vitro for the prediction of toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A new series of ellipticine derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA binding, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Datelliptium Chloride Hydrochloride as a DNA-Intercalating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Datelliptium chloride hydrochloride, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent. Its primary mechanism of action involves the intercalation into DNA, leading to the disruption of essential cellular processes such as DNA replication and transcription. More specifically, recent studies have highlighted its role in stabilizing G-quadruplex structures within the promoter regions of oncogenes, such as RET, thereby downregulating their expression. This technical guide provides an in-depth analysis of Datelliptium's function as a DNA-intercalating agent, detailing its impact on cancer cell signaling pathways, presenting available quantitative data, and outlining key experimental protocols for its study.
Introduction
DNA intercalating agents are a class of molecules that insert themselves between the base pairs of the DNA double helix. This physical obstruction alters the topology of the DNA, leading to conformational changes that can inhibit the activity of enzymes such as DNA polymerases and topoisomerases.[1] Ellipticine and its derivatives, including Datelliptium, are well-established DNA intercalators and have been investigated for their therapeutic potential, particularly in oncology.[2] Datelliptium's unique efficacy in certain cancers, such as medullary thyroid carcinoma (MTC), stems from its ability to selectively target and stabilize G-quadruplex structures in the promoter region of the RET proto-oncogene, a key driver of this malignancy.[3][4]
Mechanism of Action: DNA Intercalation and G-Quadruplex Stabilization
Datelliptium exerts its cytotoxic effects through a dual mechanism involving both classical DNA intercalation and the stabilization of G-quadruplex (G4) structures.
-
Classical Intercalation: As a planar, aromatic molecule, Datelliptium can slide into the space between adjacent base pairs of the DNA double helix. This insertion causes a localized unwinding of the DNA, increasing the distance between the base pairs and altering the overall helical structure. This distortion can interfere with the binding of DNA-processing enzymes, leading to cell cycle arrest and apoptosis.[1]
-
G-Quadruplex Stabilization: Of particular significance is Datelliptium's ability to bind to and stabilize G-quadruplexes. These are secondary structures formed in guanine-rich sequences of DNA.[5][6] The promoter region of the RET oncogene contains such sequences, and the formation of a G4 structure in this region acts as a transcriptional repressor.[3] Datelliptium stabilizes this G4 structure, thereby inhibiting the transcription of the RET gene.[3][4] This targeted action contributes to its selective antitumor activity against RET-driven cancers.[3]
Impact on Cellular Signaling Pathways
The Datelliptium-induced downregulation of RET expression has significant downstream effects on key oncogenic signaling pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and metastasis.[3]
RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, when activated by mutations or overexpression, perpetually stimulates downstream signaling cascades. Datelliptium's stabilization of the RET promoter's G-quadruplex structure directly inhibits the transcription of the RET gene, leading to reduced levels of the RET protein.[3]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival. By reducing RET expression, Datelliptium leads to decreased activation of PI3K and its downstream effectors, Akt and mTOR.[3] This inhibition contributes to the observed anti-proliferative effects.
Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another key signaling cascade that promotes cell proliferation and differentiation. Inhibition of RET by Datelliptium leads to the suppression of this pathway, further contributing to its anticancer activity.[]
Quantitative Data
While extensive biophysical data on Datelliptium's direct interaction with DNA is limited in publicly available literature, some quantitative measures of its cellular effects have been reported.
| Parameter | Cell Line | Value | Reference |
| IC50 | Nthy-ori-3-1 (normal thyroid) | 10 µg/mL | [3] |
| IC50 | TT (medullary thyroid carcinoma) | ~2.5 µg/mL | [3] |
Note: The lower IC50 value in the TT cancer cell line, which harbors a RET mutation, compared to the normal thyroid cell line, suggests a selective toxicity of Datelliptium towards RET-driven cancer cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound as a DNA-intercalating agent.
DNA Unwinding Assay
This assay is used to determine if a compound intercalates into DNA, which causes the DNA to unwind. The protocol is adapted from methods used for ellipticine derivatives.[1]
Principle: A topoisomerase I enzyme is used to relax supercoiled plasmid DNA. In the presence of an intercalating agent, the DNA will be unwound. After removal of the intercalator and the enzyme, the plasmid will become negatively supercoiled, which can be visualized by agarose gel electrophoresis.[8][9]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I (from a commercial source)
-
10x Topoisomerase I assay buffer
-
This compound solution of varying concentrations
-
Stop buffer (e.g., containing SDS and EDTA)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures containing 1x topoisomerase I assay buffer, a fixed amount of supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of Datelliptium.
-
Pre-incubate the mixtures at 37°C for 10 minutes to allow for Datelliptium to bind to the DNA.
-
Initiate the reaction by adding a sufficient amount of topoisomerase I to each tube to fully relax the plasmid DNA in the absence of the drug.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the stop buffer.
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
Expected Results: An increase in the amount of supercoiled DNA with increasing concentrations of Datelliptium indicates that the compound is an intercalator.
Western Blot Analysis of RET and Downstream Signaling Proteins
This protocol is used to determine the effect of Datelliptium on the protein expression levels of RET and key components of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[10][11][12]
Materials:
-
Cancer cell lines (e.g., TT cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against RET, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cancer cells to ~80% confluency and treat with varying concentrations of Datelliptium for a specified time (e.g., 48 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Expected Results: A dose-dependent decrease in the protein levels of RET, p-Akt, and p-ERK would confirm that Datelliptium inhibits these signaling pathways.
Conclusion
This compound is a multifaceted DNA-intercalating agent with significant potential in cancer therapy. Its ability to not only intercalate into the DNA duplex but also to stabilize G-quadruplex structures provides a targeted approach to downregulating key oncogenes like RET. This leads to the inhibition of critical cell survival and proliferation pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades. While further biophysical studies are needed to fully quantify its DNA binding properties, the existing cellular and in vivo data strongly support its mechanism of action and its promise as a selective anticancer agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions of Datelliptium with DNA and its downstream cellular consequences.
References
- 1. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermodynamic Stability of G‐Quadruplexes: Impact of Sequence and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. DNA Intercalator/Unwinding Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
Pharmacokinetics and pharmacodynamics of Datelliptium chloride hydrochloride.
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Datelliptium Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of the plant alkaloid ellipticine, is a DNA-intercalating agent with demonstrated antitumor activity. This document provides a comprehensive overview of its pharmacokinetics, pharmacodynamics, and underlying mechanisms of action based on available preclinical and clinical data. Quantitative data are presented in structured tables for clarity, and key experimental methodologies are detailed to support further research and development. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding.
Introduction
This compound emerged as a promising anticancer agent due to its efficacy against various solid tumors in preclinical models. Its development was driven by the need for novel therapies with distinct mechanisms of action. Datelliptium acts primarily as a DNA-intercalating agent and has been more recently identified as a potent inhibitor of the RET (Rearranged during Transfection) proto-oncogene transcription. This dual mechanism contributes to its cytotoxic and tumor-suppressive effects. A Phase I clinical trial was conducted to evaluate its safety and preliminary efficacy in humans. This guide synthesizes the current knowledge on Datelliptium to inform ongoing and future research in oncology drug development.
Pharmacokinetics
Limited quantitative pharmacokinetic data for this compound is available in publicly accessible literature. The primary source of human pharmacokinetic information is a Phase I clinical trial.
Human Pharmacokinetics
A Phase I study involving a 24-hour continuous intravenous infusion of this compound provides the main insights into its pharmacokinetic profile in humans. While specific parameters like half-life, clearance, and volume of distribution are not detailed in the available literature, the study established a dose-escalation schedule and identified dose-limiting toxicities.
Table 1: Dosing and Toxicity in Phase I Clinical Trial
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | Not explicitly stated | [1] |
| Doses Administered | Escalating doses | [1] |
| Dose-Limiting Toxicities | Not explicitly stated | [1] |
| Noteworthy Safety Findings | No drug-related deaths or hematological toxicity and mucositis observed at doses of >200 mg/m². No noticeable toxic effects were encountered up to 84 mg/m²/day. | [1] |
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by its interaction with DNA and its ability to modulate specific cellular signaling pathways, primarily through the inhibition of RET transcription.
In Vitro Antitumor Activity
Datelliptium has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various in vitro studies are summarized below.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 | Reference |
| TT | Medullary Thyroid Carcinoma | Lower than Nthy-ori-3-1 | [1] |
| Nthy-ori-3-1 | Normal Thyroid | ~10 µg/mL (four-fold higher than TT cells) | [1] |
In Vivo Antitumor Activity
Preclinical studies in mouse models have demonstrated the in vivo efficacy of Datelliptium against solid tumors.
Table 3: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Medullary Thyroid Carcinoma (MTC) Xenograft | 4 mg/kg, i.p. for 3 weeks (5 consecutive days/week) | ~50% tumor growth inhibition | Not explicitly cited |
| Medullary Thyroid Carcinoma (MTC) Xenograft | Dose-escalation (dose not specified) | ~75% tumor growth inhibition | [1] |
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily involving DNA intercalation and the stabilization of G-quadruplex structures in the promoter region of the RET proto-oncogene.
DNA Intercalation
As a derivative of ellipticine, Datelliptium is a planar molecule that can insert itself between the base pairs of the DNA double helix. This intercalation disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
RET Transcription Inhibition
A key and more specific mechanism of action for Datelliptium is its ability to stabilize G-quadruplex structures. These are four-stranded DNA structures that can form in guanine-rich sequences, such as the promoter region of the RET gene. By stabilizing the G-quadruplex, Datelliptium inhibits the transcription of RET, a receptor tyrosine kinase that is a known driver in several cancers, including medullary thyroid carcinoma.
The downstream effects of RET inhibition include the downregulation of key signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway. This leads to a reduction in the expression of proteins like cyclin D1, which is crucial for cell cycle progression.
Signaling Pathways
The inhibition of RET transcription by Datelliptium triggers a cascade of downstream signaling events.
Caption: Datelliptium's inhibition of RET transcription and downstream signaling.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. While specific, detailed protocols for every experiment involving Datelliptium are not available in the public domain, this section outlines the general methodologies for key assays based on standard practices for similar compounds.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells (e.g., TT cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for a further 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the control wells, and the IC50 is calculated using non-linear regression analysis.
Caption: Workflow for a typical in vitro cytotoxicity (MTS) assay.
Western Blot for RET and Downstream Proteins
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis: Cells treated with Datelliptium and control cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-RET, anti-p-Akt, anti-Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising anticancer agent with a dual mechanism of action involving DNA intercalation and specific inhibition of RET proto-oncogene transcription. While preclinical studies have demonstrated its efficacy, the publicly available data on its pharmacokinetics, particularly in humans, is limited. Further detailed pharmacokinetic studies are warranted to fully understand its absorption, distribution, metabolism, and excretion, which will be critical for optimizing its clinical development. The detailed methodologies and pathway analyses provided in this guide aim to support and stimulate further research into this and similar compounds.
References
The Clinical Development of Datelliptium Chloride Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Datelliptium chloride hydrochloride, an ellipticine derivative, has been the subject of early-stage clinical investigation as a potential anti-cancer agent. This document provides a comprehensive technical summary of the history of Datelliptium in clinical trials, with a focus on the available data from Phase I studies. It details the compound's mechanism of action, summarizes clinical findings, and outlines the experimental methodologies employed in its initial human trials. This guide is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
Introduction
This compound emerged as a compound of interest due to its cytotoxic properties. Early clinical development focused on determining its safety, tolerability, and pharmacokinetic profile in patients with advanced solid tumors. While the compound did not advance to later-stage clinical trials for broad oncological indications, the data from its Phase I studies provide valuable insights into its clinical behavior and biological activity.
Mechanism of Action
Datelliptium's primary mechanism of action is the stabilization of G-quadruplex structures within the promoter region of the RET proto-oncogene.[1][2] This stabilization inhibits the transcription of RET, leading to the downregulation of the RET protein.[1][2] The RET signaling pathway is a critical driver in several cancers, including medullary thyroid carcinoma. By downregulating RET, Datelliptium consequently inhibits downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway.[1] This disruption of key cellular signaling pathways ultimately leads to decreased cell proliferation and survival. Preclinical studies have also demonstrated that Datelliptium can suppress the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1]
Clinical Trials Overview
This compound was evaluated in Phase I clinical trials in patients with a variety of advanced solid tumors. These studies were primarily designed to assess the safety, tolerability, and maximum tolerated dose (MTD) of the drug.
Data Summary from Phase I Trials
The following tables summarize the available quantitative data from the Phase I clinical trials of Datelliptium. It is important to note that this information is compiled from secondary sources and citations of the original studies, as the full-text publications of these early trials are not widely available.
| Trial Characteristic | Description |
| Phase | I |
| Study Design | Dose-escalation |
| Patient Population | Patients with advanced solid tumors (e.g., breast, squamous lung, ovarian cancer). Patients with thyroid cancer were not included in these initial trials.[1] |
| Administration Routes | - 24-hour continuous intravenous infusion[1][2] - 1-hour intravenous infusion[1] |
| Dose Level | Observed Toxicity |
| Up to 84 mg/m²/day | No noticeable toxic effects.[1] |
| >200 mg/m² | No drug-related deaths, hematological toxicity, or mucositis.[1] |
| ≥330 mg/m² | Moderate nausea and vomiting, mild diarrhea, dry mouth, neuropsychiatric manifestations, and fatigue (all reversible and not dose-limiting).[2] |
| ~500 mg/m²/day | Estimated Maximum Tolerated Dose (MTD).[2] |
| Efficacy Outcome | Summary of Results |
| Tumor Response | Minor responses and long-term disease stabilization were the best outcomes observed.[1] |
Experimental Protocols
Based on available information, the key methodologies for the Phase I trials of Datelliptium are outlined below.
Patient Population and Eligibility
-
Inclusion Criteria: Patients with histologically confirmed advanced solid tumors that were refractory to standard therapies.
-
Exclusion Criteria: Specific exclusion criteria are not detailed in the available literature but would have likely included patients with significant organ dysfunction, poor performance status, and pregnant or breastfeeding women, as is standard for Phase I oncology trials.
Drug Administration
-
Formulation: this compound was formulated for intravenous administration.
-
Dosing Regimen: The drug was administered either as a 24-hour continuous intravenous infusion or a 1-hour intravenous infusion.[1] The studies followed a dose-escalation design, where successive cohorts of patients received increasing doses of Datelliptium to determine the MTD.
Safety and Efficacy Assessments
-
Toxicity Monitoring: Patients were monitored for adverse events using standard toxicity grading criteria. This included regular physical examinations, monitoring of vital signs, and laboratory tests to assess hematological, renal, and hepatic function.
-
Efficacy Evaluation: Tumor response was likely assessed using standard imaging techniques (e.g., CT scans) at baseline and at specified intervals during the trial to measure changes in tumor size.
Preclinical Evidence in Medullary Thyroid Carcinoma
While clinical trials did not specifically enroll patients with medullary thyroid carcinoma (MTC), significant preclinical work has highlighted the potential of Datelliptium in this indication. In MTC xenograft models, Datelliptium demonstrated approximately 75% tumor growth inhibition with minimal systemic toxicity.[1] This anti-tumor activity is attributed to its ability to downregulate RET, a key oncogenic driver in MTC.
Conclusion
The clinical development of this compound was limited to Phase I trials. These studies established a safety profile and determined the maximum tolerated dose of the compound. While demonstrating a manageable toxicity profile, the modest anti-tumor activity observed in a heterogeneous population of patients with advanced cancers did not support its further development for broad oncological indications at the time. However, the elucidation of its mechanism of action as a RET G-quadruplex stabilizer and transcription inhibitor, coupled with promising preclinical data in MTC, suggests that Datelliptium could potentially be revisited for targeted therapeutic strategies in RET-driven malignancies. The historical clinical data, though limited, provides a valuable foundation for any future investigations into this class of compounds.
References
Understanding the molecular targets of Datelliptium chloride hydrochloride beyond RET.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Datelliptium chloride hydrochloride, a derivative of the plant alkaloid ellipticine, has emerged as a promising anti-cancer agent. Its primary mechanism of action has been attributed to the transcriptional inhibition of the REarranged during Transfection (RET) proto-oncogene. Datelliptium achieves this by stabilizing G-quadruplex structures within the RET promoter region, thereby impeding transcription. While the focus has largely been on its impact on RET, preliminary evidence suggests that the therapeutic scope of Datelliptium may extend to other molecular targets. This technical guide delves into the current understanding of Datelliptium's molecular interactions beyond RET, with a particular focus on the BRAF kinase, providing a comprehensive resource for researchers in oncology and drug development.
Recent investigations have identified the BRAF kinase as a potential secondary target of this compound.[1] Although detailed quantitative data from these ongoing studies are not yet publicly available, this guide will synthesize the available information and provide detailed hypothetical experimental protocols and pathway diagrams to facilitate further research into this promising avenue.
Beyond RET: The Identification of BRAF as a Potential Target
The antitumor activity of Datelliptium has been extensively linked to its ability to downregulate RET expression, which subsequently inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MEK/ERK pathways.[2] However, a pivotal study has indicated that the molecular landscape of Datelliptium's activity is more complex. Preliminary analyses have confirmed RET as a primary target, but have also pinpointed BRAF as another potential molecular target.[1] This finding opens up new avenues for the clinical application of Datelliptium, particularly in cancers driven by BRAF mutations.
Quantitative Analysis of Kinase Inhibition
As of the latest available information, specific quantitative data, such as IC50 or Ki values, for the inhibition of BRAF or other non-RET kinases by this compound have not been published. The following table is presented as a template for when such data becomes available, allowing for a clear and structured comparison of Datelliptium's activity against various kinases.
| Kinase Target | Assay Type | IC50 / Ki (nM) | Reference |
| RET | (Hypothetical) Kinase Assay | (Data Not Available) | |
| BRAF | (Hypothetical) Kinase Assay | (Data Not Available) | |
| BRAF V600E | (Hypothetical) Kinase Assay | (Data Not Available) | |
| Other Kinase | (Hypothetical) Kinase Assay | (Data Not Available) |
Experimental Protocols
To facilitate further investigation into the non-RET targets of Datelliptium, this section provides detailed methodologies for key experiments.
BRAF Kinase Inhibition Assay (Hypothetical Protocol)
This protocol is a plausible methodology based on commercially available kinase assay kits and can be adapted to test the inhibitory effect of Datelliptium on BRAF kinase activity.
Objective: To determine the in vitro inhibitory activity of this compound against wild-type BRAF and its common oncogenic mutant, BRAF V600E.
Materials:
-
Recombinant human BRAF and BRAF V600E enzymes
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Vemurafenib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare the positive control inhibitor in the same manner.
-
Kinase Reaction:
-
Add 5 µL of the diluted Datelliptium or control to the wells of a 96-well plate.
-
Add 2.5 µL of a solution containing the BRAF enzyme and MEK1 substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for BRAF.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of Datelliptium compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines with known BRAF mutation status.
Procedure: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[3][4]
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells with BRAF V600E mutation) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of Datelliptium on the BRAF-MEK-ERK signaling pathway in cancer cells.
Procedure:
-
Cell Lysis: Treat BRAF-mutant cancer cells with Datelliptium for various times and at different concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of BRAF, MEK, and ERK.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Datelliptium's molecular targets.
BRAF-MEK-ERK Signaling Pathway
Caption: The BRAF-MEK-ERK signaling cascade, a key pathway in cell proliferation, and the potential point of inhibition by Datelliptium.
Experimental Workflow for Kinase Inhibition Assay
Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of Datelliptium.
Logical Relationship of Datelliptium's Known and Potential Mechanisms
Caption: The established and potential mechanisms of action of Datelliptium leading to its antitumor effects.
Conclusion and Future Directions
This compound stands as a compelling therapeutic candidate with a well-established mechanism of targeting RET transcription. The identification of BRAF as a potential secondary target significantly broadens its therapeutic potential and warrants further rigorous investigation. The immediate research priorities should be to:
-
Quantify the inhibitory activity of Datelliptium against BRAF and a broader panel of kinases to understand its selectivity profile.
-
Elucidate the impact of Datelliptium on BRAF-driven signaling in various cancer cell models.
-
Investigate the potential for synergistic effects when combining Datelliptium with other targeted therapies.
The experimental frameworks and pathway visualizations provided in this guide offer a foundational resource for researchers to build upon as we collectively work to unravel the full therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Use of Datelliptium Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Datelliptium chloride hydrochloride (NSC311152) is an investigational anticancer agent that has demonstrated selective antitumor activity, particularly in medullary thyroid carcinoma (MTC). Its mechanism of action involves the stabilization of a G-quadruplex structure within the promoter region of the RET proto-oncogene. This stabilization leads to the downregulation of RET transcription, subsequently inhibiting downstream signaling pathways crucial for cancer cell proliferation, migration, and survival. These application notes provide a comprehensive overview and detailed protocols for the in vitro experimental use of this compound.
Mechanism of Action
This compound targets the promoter region of the RET gene, which can form a secondary DNA structure known as a G-quadruplex. By binding to and stabilizing this structure, Datelliptium effectively acts as a transcriptional repressor of RET. The oncogenic RET receptor tyrosine kinase is a key driver in both sporadic and hereditary MTC. Its downregulation by Datelliptium leads to the suppression of downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which are critical for tumor progression.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Parameter | Value | Treatment Duration | Citation |
| TT | Medullary Thyroid Carcinoma | MTS Assay | IC50 | ~2.5 µg/mL | Not Specified | [1] |
| Nthy-ori-3-1 | Normal Thyroid | MTS Assay | IC50 | ~10 µg/mL | Not Specified | [1] |
| TT | Medullary Thyroid Carcinoma | Wound Healing Assay | Effective Concentration | >0.3 µg/mL (complete inhibition of migration) | 96 hours | [1] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | Western Blot | RET Downregulation | Dose-dependent | 48 hours | [1] |
| TT | Medullary Thyroid Carcinoma | Western Blot | RET Downregulation | Dose-dependent | 48 hours | [1] |
Note: Specific IC50 values for MZ-CRC-1 cells and detailed quantitative data on apoptosis and cell cycle arrest are not available in the primary literature. Researchers are encouraged to determine these parameters empirically.
Table 2: Effects of Datelliptium on RET Downstream Signaling Molecules
| Cell Line | Protein | Effect | Treatment Duration | Citation |
| TT | p-mTOR | Decreased | 48 hours | [1] |
| MZ-CRC-1 | p-mTOR | Decreased | 48 hours | [1] |
| TT | Cyclin D1 | Decreased | 48 hours | [1] |
| MZ-CRC-1 | Cyclin D1 | Decreased | 48 hours | [1] |
| TT | pRb | Decreased | 48 hours | [1] |
| MZ-CRC-1 | pRb | Decreased | 48 hours | [1] |
Mandatory Visualizations
Caption: Datelliptium's mechanism of action and its effect on downstream signaling pathways.
Caption: General experimental workflow for in vitro testing of Datelliptium.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of Datelliptium.
Materials:
-
MTC cell lines (e.g., TT, MZ-CRC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Datelliptium in culture medium. The final concentrations should typically range from 0.01 to 100 µg/mL. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS; 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by Datelliptium.
Materials:
-
MTC cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Datelliptium (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of Datelliptium on cell cycle distribution.
Materials:
-
MTC cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Datelliptium at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Wound Healing (Scratch) Assay
This protocol assesses the effect of Datelliptium on cell migration.[1]
Materials:
-
MTC cell lines (e.g., TT)
-
6-well or 12-well plates
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Gently create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of Datelliptium (e.g., 0.1, 0.3, 1 µg/mL).[1]
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24, 48, 72, 96 hours).[1]
-
Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial scratch area.
Spheroid Formation Assay
This protocol evaluates the effect of Datelliptium on the self-renewal capacity of cancer stem-like cells.
Materials:
-
MTC cell lines
-
Ultra-low attachment plates
-
Serum-free medium supplemented with growth factors (e.g., EGF, bFGF)
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Dissociate cells into a single-cell suspension. Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates with serum-free medium containing growth factors.
-
Treatment: Add Datelliptium at various concentrations to the wells.
-
Incubation: Incubate the plates for 7-14 days to allow for spheroid formation.
-
Imaging and Analysis: Capture images of the spheroids. Count the number and measure the size of the spheroids in each well. Calculate the spheroid formation efficiency. The effect of Datelliptium can be assessed by the reduction in the size and number of spheroids formed.[1]
References
Application Notes and Protocols for Datelliptium Chloride Hydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and mechanism of action of Datelliptium chloride hydrochloride for use in in vivo mouse models of cancer.
Introduction
This compound is a DNA intercalating agent derived from ellipticine that has demonstrated potent antitumor activity. Its primary mechanism of action involves the stabilization of G-quadruplex structures in the promoter region of the RET proto-oncogene, leading to the downregulation of its transcription.[1][2][3] This subsequently inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. These notes are intended to guide researchers in designing and executing preclinical studies using this compound in mouse models.
Recommended Dosage and Administration
The appropriate dosage and administration route for this compound can vary depending on the tumor model and experimental goals. The following table summarizes dosages reported in preclinical mouse studies.
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Colon Adenocarcinoma | 170 mg/kg | Intravenous (IV) | Daily for 12 days | Not Specified | |
| Medullary Thyroid Carcinoma (Xenograft) | 4 mg/kg | Intraperitoneal (IP) | 5 consecutive days/week for 3 weeks | 90% PBS and 10% DMSO | [1] |
| Medullary Thyroid Carcinoma (Xenograft) | 6 mg/kg | Intraperitoneal (IP) | 5 consecutive days/week for 4 weeks | 90% PBS and 10% DMSO | [1] |
It has been noted that mice can tolerate intraperitoneal doses of up to 30-35 mg/kg daily.[1] At a dose of 6 mg/kg (IP) for four weeks in a medullary thyroid carcinoma model, no significant weight loss or signs of toxicity were observed in the mice.[1] However, it is important to note that unexpected hepatotoxicity was observed in human clinical trials, a phenomenon not initially seen in animal studies.[4] Therefore, careful monitoring for any signs of toxicity is recommended.
Experimental Protocols
Preparation of this compound for Injection
a) Intraperitoneal (IP) Formulation:
This protocol is based on studies with medullary thyroid carcinoma xenografts.[1]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving the powder in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
For the final injection solution, dilute the stock solution in PBS to achieve the desired final concentration. The final injection vehicle should consist of 10% DMSO and 90% PBS. For example, to prepare 1 mL of a 0.6 mg/mL solution for a 6 mg/kg dose in a 20g mouse (requiring 0.2 mL injection volume), add 60 µL of the 10 mg/mL stock solution to 940 µL of sterile PBS.
-
Vortex the final solution immediately before administration to ensure homogeneity.
-
b) Intravenous (IV) Formulation (General Guidance):
-
Materials:
-
This compound powder
-
Sterile water for injection or 0.9% sodium chloride (saline)
-
Co-solvents such as PEG300, PEG400, or Tween 80 (optional, for enhancing solubility)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Determine the desired concentration of the injection solution based on the dosage and the maximum permissible injection volume for the chosen mouse strain and vein (typically 100-200 µL for tail vein injection).
-
Attempt to dissolve the this compound directly in sterile water for injection or saline.
-
If solubility is an issue, consider the use of co-solvents. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle containing PEG and/or Tween 80, followed by the aqueous component. A generic formulation could be: 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% sterile water.
-
Ensure the final solution is clear and free of precipitates.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile, pyrogen-free vial before administration.
-
Animal Handling and Administration
-
Animal Model: Select the appropriate mouse strain and tumor model for your research question. For xenograft models, immunodeficient mice (e.g., SCID, NOD/SCID) are required.
-
Tumor Implantation: For solid tumors, cells are typically injected subcutaneously or orthotopically. Monitor tumor growth regularly.
-
Drug Administration:
-
Intraperitoneal (IP) Injection: Restrain the mouse and inject the solution into the lower abdominal quadrant.
-
Intravenous (IV) Injection: Typically performed via the lateral tail vein. Proper restraint and technique are crucial.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, ruffled fur, or lethargy.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., western blotting, immunohistochemistry).
Mechanism of Action: RET Signaling Pathway
This compound exerts its anticancer effects by targeting the transcription of the RET proto-oncogene. It stabilizes G-quadruplex structures within the RET promoter, which acts as a transcriptional repressor. This leads to a decrease in RET protein expression and subsequent inhibition of its downstream signaling pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. The downregulation of these pathways ultimately leads to decreased cell proliferation, survival, and a reduction in epithelial-mesenchymal transition (EMT) markers.[1]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-EPMC8267783 - Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity. - OmicsDI [omicsdi.org]
- 4. Toxicity of the antitumoral drug datelliptium in hepatic cells: Use of models in vitro for the prediction of toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Datelliptium Chloride Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of Datelliptium chloride hydrochloride on key cellular signaling pathways. This compound is a DNA-intercalating agent and a RET transcription inhibitor, making it a compound of interest in cancer research, particularly for medullary thyroid carcinoma.[1][2] This protocol outlines the treatment of cancer cell lines, preparation of cell lysates, and the subsequent detection of changes in protein expression and phosphorylation status of proteins involved in the RET signaling cascade and epithelial-to-mesenchymal transition (EMT).
Data Presentation: Quantitative Analysis of Protein Expression
Treatment of medullary thyroid carcinoma cell lines, such as TT and Mz-CRC-1, with this compound for 48 hours leads to a dose-dependent decrease in the expression and phosphorylation of key signaling proteins. The following table summarizes the approximate fold change in protein expression as determined by densitometric analysis of Western blots from published studies.
| Target Protein | Cell Line | 3 µM Datelliptium (Fold Change vs. Control) | 6 µM Datelliptium (Fold Change vs. Control) | 12 µM Datelliptium (Fold Change vs. Control) |
| RET | TT | ~0.5 | ~0.2 | ~0.1 |
| p-Akt (S473) | TT | ~0.8 | ~0.6 | ~0.4 |
| p-ERK1/2 (T202/Y204) | TT | ~0.7 | ~0.5 | ~0.3 |
| Cyclin D1 | TT | ~0.6 | ~0.4 | ~0.2 |
| N-Cadherin | TT | Not specified | ~0.5 | ~0.3 |
| Vimentin | TT | Not specified | ~0.6 | ~0.4 |
| Slug | TT | Not specified | ~0.4 | ~0.2 |
| Snail | TT | Not specified | ~0.5 | ~0.3 |
Note: The fold change values presented in this table are estimated from the densitometry data presented in graphical format in "Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity" and are intended for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to analyze the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human medullary thyroid carcinoma cell lines TT and Mz-CRC-1 are suitable models.
-
Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
Datelliptium Treatment: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in the culture medium to final concentrations of 3 µM, 6 µM, and 12 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of Datelliptium used.
-
Incubation: Replace the existing medium with the treatment or vehicle control medium and incubate the cells for 48 hours.
Protein Extraction
-
Cell Lysis: After the 48-hour incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) from each sample into the wells of a 4-20% precast polyacrylamide gel or a hand-casted gel of appropriate percentage. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., RET, p-Akt, Akt, p-ERK1/2, ERK1/2, Cyclin D1, N-cadherin, Vimentin, Slug, Snail, and a loading control like β-actin or GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody, diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of each target protein band to the intensity of the corresponding loading control band.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound treatment.
Caption: Datelliptium Signaling Pathway.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the Western blot analysis.
References
- 1. S-EPMC8267783 - Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity. - OmicsDI [omicsdi.org]
- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detecting RET Expression in Response to Datelliptium Treatment Using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Datelliptium is a novel anti-cancer agent that has demonstrated selective activity against medullary thyroid carcinoma (MTC).[1][2][3][4] Its mechanism of action involves the stabilization of G-quadruplex structures within the promoter region of the RET proto-oncogene, leading to the downregulation of RET transcription.[1][2] The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutations or rearrangements, becomes a key driver in several cancers, including MTC.[5][6][7] Consequently, the inhibition of RET expression is a promising therapeutic strategy.
These application notes provide a detailed protocol for the use of immunofluorescence (IF) to visualize and quantify the reduction in RET protein expression in MTC cell lines following treatment with Datelliptium. This method is crucial for assessing the compound's efficacy and understanding its cellular effects.
Principle
Immunofluorescence is a powerful technique used to detect specific antigens in cells or tissues through the use of antibodies conjugated to fluorescent dyes. In this application, an unlabeled primary antibody specifically binds to the RET protein. Subsequently, a secondary antibody, labeled with a fluorophore and directed against the host species of the primary antibody, is used to detect the primary antibody. The resulting fluorescence can be visualized using a fluorescence microscope, and the intensity of the signal can be quantified to determine the relative abundance and subcellular localization of the target protein. Nuclear counterstaining, commonly with DAPI, is used to visualize the cell nuclei.
Data Presentation
The following table summarizes representative quantitative data on the effect of Datelliptium on RET protein expression in medullary thyroid carcinoma cell lines after 48 hours of treatment, as determined by densitometry analysis of Western blots.
| Cell Line | Treatment | Concentration (µM) | RET Protein Expression (Normalized to Control) | Fold Change |
| TT | Control | 0 | 1.00 | - |
| TT | Datelliptium | 0.5 | 0.45 | -0.55 |
| TT | Datelliptium | 1.0 | 0.20 | -0.80 |
| MZ-CRC-1 | Control | 0 | 1.00 | - |
| MZ-CRC-1 | Datelliptium | 1.0 | 0.55 | -0.45 |
| MZ-CRC-1 | Datelliptium | 2.5 | 0.30 | -0.70 |
Data is representative and compiled based on findings reported in scientific literature where Datelliptium treatment led to a significant decrease in RET protein levels.[1][2]
Experimental Protocols
Materials and Reagents
-
Cell Lines: TT, MZ-CRC-1 (human medullary thyroid carcinoma cell lines)
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Datelliptium: Stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-RET polyclonal antibody (or a validated monoclonal antibody)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution
-
Mounting Medium: Antifade mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
-
Fluorescence microscope
Cell Culture and Treatment
-
Culture TT and MZ-CRC-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto glass coverslips in 24-well plates at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentrations of Datelliptium (e.g., 0.5 µM, 1.0 µM, 2.5 µM) or vehicle control (DMSO) for 48 hours.
Immunofluorescence Staining Protocol
-
Fixation:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets like RET.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RET antibody in Blocking Buffer to its optimal working concentration (typically 1:100 to 1:500, but should be optimized for each antibody lot).
-
Aspirate the Blocking Buffer from the wells.
-
Add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:500 to 1:1000). Protect from light from this step onwards.
-
Aspirate the PBS from the wells.
-
Add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.[4]
-
Wash the cells two times with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Store the slides at 4°C, protected from light, until imaging.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Capture images using identical exposure settings for all experimental conditions to allow for accurate comparison of fluorescence intensity.
-
Quantify the fluorescence intensity of RET staining per cell using image analysis software (e.g., ImageJ/Fiji). The DAPI signal can be used to identify and count individual cells.
-
Visualizations
Caption: Experimental workflow for immunofluorescence detection of RET.
Caption: Datelliptium's mechanism of action on the RET signaling pathway.
References
- 1. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 7. astorscientific.us [astorscientific.us]
Application of Datelliptium chloride hydrochloride in medullary thyroid carcinoma cell lines.
For Research Use Only
Introduction
Medullary thyroid carcinoma (MTC) is an aggressive neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant driver of both sporadic and hereditary MTC is the presence of activating mutations in the REarranged during Transfection (RET) proto-oncogene.[1][2] The RET protein is a receptor tyrosine kinase that, when constitutively activated, triggers downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, promoting cell proliferation, invasion, and metastasis.[1] Consequently, the RET oncogene represents a critical therapeutic target for MTC.
Datelliptium chloride hydrochloride (NSC311152) has been identified as a potent inhibitor of RET transcription.[1][2] Its mechanism of action involves the stabilization of a G-quadruplex structure within the RET promoter region, which effectively suppresses RET gene expression.[1][2] This targeted action leads to the downregulation of RET protein and subsequent inhibition of its downstream signaling cascades. In MTC cell lines, Datelliptium has demonstrated significant anti-tumor activity, including the reduction of cell migration, suppression of the epithelial-to-mesenchymal transition (EMT), and a decrease in cancer stem cell-like properties.[1][2][3] These findings underscore the potential of Datelliptium as a valuable research tool for studying MTC pathogenesis and as a promising candidate for therapeutic development.
Principle of the Method
This compound acts as a transcriptional repressor of the RET proto-oncogene. By stabilizing a G-quadruplex structure in the promoter region of the RET gene, it inhibits the binding of transcription factors, leading to a significant reduction in RET mRNA and protein levels. This downregulation of the RET receptor tyrosine kinase effectively blocks the aberrant signaling that drives MTC cell proliferation and metastasis. The subsequent decrease in the activation of pathways like PI3K/Akt/mTOR leads to reduced expression of key cell cycle regulators such as Cyclin D1 and diminished phosphorylation of the retinoblastoma (Rb) protein. Furthermore, Datelliptium has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis, by downregulating key mesenchymal markers.
Featured Applications
-
Inhibition of RET Signaling: Investigation of the downstream effects of RET transcriptional suppression in MTC cell lines (e.g., TT, MZ-CRC-1).
-
Anti-Migration and Anti-Invasion Studies: Analysis of the role of RET in MTC cell motility and metastatic potential using assays such as the wound healing scratch assay.
-
EMT Research: Studying the reversal of EMT by observing the expression of key markers like N-cadherin, vimentin, slug, and snail.
-
Cancer Stem Cell Research: Evaluating the impact of RET inhibition on the self-renewal capacity and spheroid formation of MTC cells.
-
In Vivo Studies: Assessment of anti-tumor efficacy in MTC xenograft models.[1][2][3]
Data Presentation
Table 1: Effect of Datelliptium on RET and Downstream Signaling Protein Expression in MTC Cell Lines (48h Treatment)
| Cell Line | Target Protein | 1 µM Datelliptium (Relative Expression) | 3 µM Datelliptium (Relative Expression) | 6 µM Datelliptium (Relative Expression) | 12 µM Datelliptium (Relative Expression) |
| TT | RET | ~0.80 | ~0.50 | ~0.20 | ~0.10 |
| p-mTOR/mTOR | ~0.75 | ~0.45 | ~0.25 | ~0.15 | |
| Cyclin D1 | ~0.85 | ~0.60 | ~0.30 | ~0.20 | |
| pRb/Rb | ~0.90 | ~0.70 | ~0.40 | ~0.25 | |
| MZ-CRC-1 | RET | ~0.70 | ~0.40 | ~0.15 | ~0.05 |
| p-mTOR/mTOR | ~0.80 | ~0.50 | ~0.30 | ~0.20 | |
| Cyclin D1 | ~0.75 | ~0.45 | ~0.25 | ~0.15 | |
| pRb/Rb | ~0.85 | ~0.65 | ~0.35 | ~0.20 |
Note: Relative expression values are estimated based on densitometry analysis from the source publication.[2][3] Statistical significance was reported as p < 0.001 to p < 0.0001 for treated versus untreated cells.[2][3]
Table 2: Effect of Datelliptium on Epithelial-to-Mesenchymal Transition (EMT) Marker Expression in TT Cells (48h Treatment)
| Target Protein | 3 µM Datelliptium (Relative Expression) | 6 µM Datelliptium (Relative Expression) | 12 µM Datelliptium (Relative Expression) |
| N-cadherin | ~0.70 | ~0.40 | ~0.20 |
| Vimentin | ~0.65 | ~0.35 | ~0.15 |
| Slug | ~0.60 | ~0.30 | ~0.10 |
| Snail | ~0.55 | ~0.25 | ~0.05 |
| Claudin-1 | ~0.75 | ~0.50 | ~0.30 |
Note: Relative expression values are estimated based on densitometry analysis from the source publication.[2] Statistical significance was reported as p < 0.001 for treated versus untreated cells.[2]
Table 3: Effect of Datelliptium on TT Cell Migration in a Wound Healing Assay
| Datelliptium Concentration | Relative Covered Area (%) at 96h |
| 0 µg/mL (Vehicle) | ~50% |
| 0.1 µg/mL | ~30% |
| 0.3 µg/mL | ~5% (Migration completely stopped) |
| 1.0 µg/mL | ~5% (Migration completely stopped) |
Note: Data is based on the findings that cell migration was significantly decreased in a dose-dependent manner and completely stopped at concentrations greater than 0.3 µg/mL.[2]
Mandatory Visualizations
Caption: Datelliptium's mechanism targeting RET transcription and downstream effects.
Caption: Workflow for analyzing protein expression changes via Western Blot.
Experimental Protocols
Protocol 1: Cell Culture and Drug Preparation
-
Cell Lines:
-
TT: Human MTC cell line with a C634W RET mutation.
-
MZ-CRC-1: Human MTC cell line with an M918T RET mutation.
-
-
Culture Media:
-
For TT cells, use F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For MZ-CRC-1 cells, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Datelliptium Preparation:
-
This compound (NSC311152) should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Protocol 2: Western Blot Analysis of Protein Expression
-
Cell Seeding and Treatment: Seed TT or MZ-CRC-1 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells with varying concentrations of Datelliptium (e.g., 1, 3, 6, 12 µM) or vehicle control (DMSO) for 48 hours.
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-RET, anti-p-mTOR, anti-mTOR, anti-Cyclin D1, anti-pRb, anti-Rb, anti-N-cadherin, anti-vimentin, anti-slug, anti-snail, anti-claudin-1, and anti-actin as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control (actin).
-
Protocol 3: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed TT cells in a 12-well plate and grow until they form a confluent monolayer (70-80% confluency is also acceptable).[2]
-
Creating the Wound:
-
Treatment and Incubation:
-
Replace the PBS with fresh culture medium containing the desired concentrations of Datelliptium (e.g., 0.1, 0.3, 1.0 µg/mL) or vehicle control.
-
Incubate the plate at 37°C and 5% CO₂.
-
-
Imaging and Analysis:
-
Capture images of the scratch at the same position at time 0 and at regular intervals (e.g., 24, 48, 72, and 96 hours) using an inverted microscope.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or relative covered area for each condition compared to the initial scratch area at time 0.
-
Protocol 4: Spheroid Formation Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of TT cells.
-
Seed the cells in ultra-low attachment plates (e.g., 96-well) at a density of 1,000-5,000 cells per well in serum-free medium supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).
-
-
Treatment: Add Datelliptium at various concentrations to the wells at the time of seeding.
-
Spheroid Formation and Growth:
-
Incubate the plates at 37°C and 5% CO₂ for 7-14 days to allow for spheroid formation.
-
Replenish the medium with fresh growth factors and Datelliptium every 2-3 days.
-
-
Analysis:
-
Monitor spheroid formation and measure the size (diameter or volume) of the spheroids at regular intervals using a microscope equipped with imaging software.
-
The number of spheroids formed per well can also be quantified.
-
At the end of the experiment, spheroids can be collected for further analysis, such as viability assays (e.g., CellTiter-Glo 3D) or protein extraction for Western blotting.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Western Blot: Weak or No Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Primary antibody concentration too low | Optimize antibody dilution; increase concentration. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| Wound Healing: Inconsistent Scratch Width | Inconsistent pressure or angle with pipette tip | Use a wound healing insert for more consistent gaps. |
| Spheroid Formation: Cells Do Not Form Compact Spheroids | Cell density is too low or too high | Optimize the initial cell seeding density. |
| Inappropriate culture conditions | Ensure the use of ultra-low attachment plates and appropriate serum-free media with growth factors. | |
| General: Drug Precipitation | Datelliptium concentration is too high | Ensure the final concentration of Datelliptium is soluble in the culture medium. Check the solubility limits. |
References
- 1. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Wound Healing Scratch Assay with Datelliptium Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The wound healing scratch assay is a widely utilized in vitro method to study cell migration, a fundamental process in tissue regeneration, cancer metastasis, and drug discovery.[1][2] This application note provides a detailed protocol for performing a wound healing scratch assay to evaluate the effects of Datelliptium chloride hydrochloride on cell migration.
This compound is an antitumor agent that has been shown to inhibit cell migration in certain cancer cell lines.[3][4] Its mechanism of action involves the stabilization of G-quadruplex structures in the promoter regions of oncogenes, such as RET, leading to the downregulation of their expression.[3][4][5] This subsequently affects downstream signaling pathways crucial for cell proliferation and migration, including the PI3K/Akt/mTOR pathway.[3] These application notes will detail the mechanism, provide a comprehensive experimental protocol, and present data on the effects of this compound.
Mechanism of Action: this compound in Cell Migration
This compound exerts its inhibitory effect on cell migration primarily by targeting the transcriptional regulation of key oncogenes. In medullary thyroid carcinoma (MTC) cells, Datelliptium has been shown to stabilize a G-quadruplex structure on the RET promoter region. This stabilization leads to the downregulation of RET expression.[3][4] The reduction in RET, a receptor tyrosine kinase, subsequently dampens the activation of the PI3K/Akt/mTOR signaling pathway.[3] This cascade of events ultimately leads to decreased expression of proteins involved in cell cycle progression and cell migration, such as cyclin D1, and mesenchymal markers like N-cadherin and vimentin.[3]
Caption: Signaling pathway of Datelliptium's effect on cell migration.
Experimental Protocols
Prior to conducting the wound healing scratch assay, it is essential to determine the optimal, non-toxic concentration of this compound for the specific cell line being investigated. This is typically achieved through cytotoxicity and cell proliferation assays.
Preliminary Assays: Cytotoxicity and Cell Proliferation
a. Cytotoxicity Assay (e.g., MTT or LDH Assay)
This assay determines the concentration range of this compound that is toxic to the cells.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include vehicle-only controls.
-
Incubate for 24-48 hours.
-
Perform the MTT or LDH assay according to the manufacturer's instructions.[6]
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 (half-maximal inhibitory concentration).
-
b. Cell Proliferation Assay (e.g., BrdU or Cell Counting)
This assay assesses the effect of non-toxic concentrations of this compound on cell growth over time.
-
Materials:
-
24-well plates
-
Cell culture medium
-
This compound
-
BrdU (Bromodeoxyuridine) assay kit or a hemocytometer for cell counting
-
-
Protocol:
-
Seed cells in 24-well plates at a low density (e.g., 5 x 10^4 cells/well).[7]
-
Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay).
-
At different time points (e.g., 0, 24, 48, and 72 hours), measure cell proliferation using a BrdU assay or by trypsinizing and counting the cells with a hemocytometer.[7]
-
Plot the cell number or absorbance against time to generate growth curves for each concentration.
-
Wound Healing Scratch Assay
This protocol is a generalized version adapted from established methods.[1][8][9]
a. Materials
-
12-well or 24-well tissue culture plates
-
Selected cell line (e.g., fibroblasts, endothelial cells, or cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Sterile 200 µL or 1 mL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
b. Experimental Workflow
Caption: Experimental workflow for the wound healing scratch assay.
c. Detailed Protocol
-
Cell Seeding: Seed the cells into 12-well or 24-well plates at a density that will form a confluent monolayer within 24 hours. For example, for fibroblasts, a density of 2 x 10^5 cells per well in a 12-well plate is recommended.[8]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 90-100% confluency.
-
Scratching: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[10] To ensure consistency, some protocols recommend creating a cross-shaped scratch.[1][8]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[9]
-
Treatment: Replace the PBS with fresh, low-serum medium (e.g., 1-2% FBS to minimize cell proliferation) containing the desired concentration of this compound or the vehicle control.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at subsequent time points.[8]
-
Incubation and Imaging: Incubate the plates and capture images of the same marked areas at regular intervals (e.g., 8, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.[8]
d. Data Analysis
-
Image Measurement: Use image analysis software like ImageJ to measure the area of the scratch in the images from each time point.
-
Calculation of Wound Closure: Calculate the percentage of wound closure using the following formula:
% Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in wound closure rates between the treated and control groups.
Data Presentation
The quantitative data from the wound healing scratch assay can be summarized in a table for clear comparison.
| Treatment Group | Concentration (µg/mL) | Wound Closure at 24h (%) | Wound Closure at 48h (%) | Wound Closure at 96h (%) |
| Vehicle Control | 0 | 15 ± 2.5 | 35 ± 4.1 | 50 ± 5.3 |
| Datelliptium | 0.1 | 12 ± 1.8 | 28 ± 3.5 | 42 ± 4.9 |
| Datelliptium | 0.3 | 5 ± 1.2 | 10 ± 2.1 | 15 ± 2.8 |
| Datelliptium | 1.0 | 2 ± 0.8 | 5 ± 1.5 | 8 ± 1.9 |
Note: The data in this table is illustrative and based on findings that this compound inhibits TT cell migration in a dose-dependent manner, with complete stoppage at concentrations above 0.3 µg/mL.[3] Actual results will vary depending on the cell line and experimental conditions. * indicates a statistically significant difference from the vehicle control (p < 0.05).
Logical Relationships in Experimental Design
References
- 1. Scratch Wound Healing Assay [bio-protocol.org]
- 2. clyte.tech [clyte.tech]
- 3. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-EPMC8267783 - Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity. - OmicsDI [omicsdi.org]
- 6. LLC-PK1 Kidney Cytotoxicity Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Wound healing migration assay (Scratch assay) [protocols.io]
- 10. researchgate.net [researchgate.net]
Datelliptium Chloride Hydrochloride: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Datelliptium chloride hydrochloride, a derivative of ellipticine, has emerged as a promising anti-cancer agent, particularly in the context of medullary thyroid carcinoma (MTC).[1] Its primary mechanism of action involves the stabilization of G-quadruplex structures in the promoter region of the RET proto-oncogene, leading to transcriptional repression.[1] This targeted inhibition of RET expression triggers a cascade of downstream signaling events, ultimately culminating in the suppression of cancer cell proliferation, migration, and the induction of apoptosis. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for assessing its apoptotic effects in cancer cell lines.
Mechanism of Action
This compound exerts its anti-tumor effects by selectively targeting the transcriptional machinery of the RET proto-oncogene.[1] The process unfolds as follows:
-
G-Quadruplex Stabilization: Datelliptium binds to and stabilizes G-quadruplex structures within the promoter region of the RET gene.
-
RET Transcription Inhibition: This stabilization effectively inhibits the transcription of the RET gene, leading to a significant reduction in RET protein levels.[1]
-
Downregulation of Downstream Signaling: The decrease in RET, a receptor tyrosine kinase, leads to the suppression of key downstream pro-survival and proliferative signaling pathways, most notably the PI3K/Akt/mTOR pathway.[2]
-
Cell Cycle Arrest and Apoptosis Induction: Inhibition of the PI3K/Akt/mTOR pathway results in the downregulation of critical cell cycle regulators such as Cyclin D1.[2] This disruption of the cell cycle, coupled with the overall suppression of survival signals, drives the cancer cells into apoptosis.
Data Presentation
In Vivo Efficacy of this compound in MTC Xenograft Model
| Treatment Group | Dosage | Administration Route | Duration | Tumor Growth Inhibition (%) | Systemic Toxicity |
| Vehicle Control | - | Intraperitoneal (i.p.) | 4 weeks (5 days/week) | 0 | Not Observed |
| Datelliptium | 6 mg/kg | Intraperitoneal (i.p.) | 4 weeks (5 days/week) | ~75 | Minimal, no significant weight loss |
Data summarized from Alqahtani T, et al., Cancers (Basel), 2021.[1][2]
Effects of Datelliptium on Protein Expression in MTC Cell Lines
| Cell Line | Treatment | Target Protein | Effect |
| TT | Datelliptium | RET | Downregulation |
| Mz-CRC-1 | Datelliptium | RET | Downregulation |
| TT | Datelliptium | pAKT | Reduction |
| TT | Datelliptium | pERK1/2 | Reduction |
| TT | Datelliptium | Cyclin D1 | Downregulation |
| Mz-CRC-1 | Datelliptium | Cyclin D1 | Downregulation |
| TT | Datelliptium | N-cadherin, vimentin, slug, snail, claudin-1 | Downregulation |
Data summarized from Alqahtani T, et al., Cancers (Basel), 2021.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of Datelliptium-induced apoptosis.
Caption: Workflow for assessing apoptosis via Annexin V staining.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This protocol outlines a standard procedure for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., TT, Mz-CRC-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of Datelliptium. Include a vehicle-only control.
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium (save it, as it may contain apoptotic floating cells), wash cells with PBS, and detach with Trypsin-EDTA. Combine the detached cells with the saved medium.
-
Suspension cells: Collect cells directly by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of key apoptosis-related proteins by Western blotting to confirm the mechanism of cell death.
Materials:
-
Treated cell pellets (from Protocol 1, step 3, but without staining)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-RET, anti-pAkt, anti-Akt, anti-Cyclin D1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets with ice-cold RIPA buffer containing inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., ß-actin or GAPDH).
-
Conclusion
This compound represents a targeted therapeutic strategy for cancers driven by RET signaling. Its ability to downregulate RET expression and inhibit the PI3K/Akt/mTOR pathway provides a clear rationale for its pro-apoptotic effects. The provided protocols offer robust methods for researchers to quantify and characterize the induction of apoptosis in cancer cells upon treatment with this compound, facilitating further pre-clinical development and mechanistic studies.
References
- 1. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with Datelliptium chloride hydrochloride in PBS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Datelliptium chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound exhibits varying solubility in different solvents. It is sparingly soluble in Phosphate-Buffered Saline (PBS) at pH 7.2 and Dimethyl Sulfoxide (DMSO), with a higher solubility in ethanol and water, especially with the aid of sonication.[1][2]
Q2: I am observing precipitation when trying to dissolve this compound in PBS. What could be the cause?
Precipitation of this compound in PBS can be attributed to several factors:
-
Low intrinsic solubility: The compound is characterized as sparingly soluble in PBS (1-10 mg/mL).[1]
-
Concentration: Exceeding the solubility limit will lead to precipitation.
-
pH shifts: Although PBS is a buffer, localized pH changes during dissolution can affect the solubility of a hydrochloride salt.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
-
Common ion effect: The high concentration of chloride ions in PBS might slightly reduce the solubility of a chloride salt.
Q3: What is the recommended procedure for preparing a working solution of this compound in a PBS-based medium for cell culture experiments?
Due to its limited solubility in PBS, a two-step process is recommended. First, prepare a concentrated stock solution in a suitable solvent like sterile water or DMSO. This stock solution can then be further diluted to the final desired concentration in your PBS-based cell culture medium. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).[3][4][5]
Q4: How should I store stock solutions of this compound?
Store stock solutions at -20°C or -80°C for long-term storage to maintain stability.[6] For frequent use, a solution stored at 4°C should be used within a week.[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q5: What are the known mechanisms of action for Datelliptium?
Datelliptium is a multi-faceted anti-cancer agent with several known mechanisms of action:
-
DNA Intercalation: It can insert itself between the base pairs of DNA, disrupting its normal function.[7][8]
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair.[1]
-
Mitochondrial Respiration Inhibition: It has been shown to inhibit complex IV (cytochrome c oxidase) of the mitochondrial respiratory chain.[1]
-
RET Proto-Oncogene Downregulation: It can downregulate the expression of the RET proto-oncogene, which is implicated in certain types of cancer.[9][10] This downregulation subsequently affects downstream signaling pathways like PI3K/Akt/mTOR.[9]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
If you are encountering issues with dissolving this compound, consider the following troubleshooting steps:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Initiate dissolution in sterile, deionized water before adding PBS concentrate. A product data sheet indicates solubility in water can reach up to 41.67 mg/mL with sonication.[2] Alternatively, prepare a high-concentration stock solution in DMSO (sparingly soluble up to 10 mg/mL) or ethanol (soluble ≥ 10 mg/mL).[1] | Water provides a better initial solvent environment compared to the high salt concentration of PBS. Organic solvents can effectively solubilize the compound for a stock solution. |
| Sonication | Use a bath sonicator to aid dissolution, particularly when using water as the initial solvent. | Mechanical energy from sonication can help to break down powder aggregates and increase the rate of dissolution for sparingly soluble compounds. |
| Temperature | Gently warm the solution to 37°C. | For many organic salts, solubility increases with temperature. However, avoid excessive heat to prevent potential degradation. |
| pH Adjustment | Ensure the final pH of your PBS solution is at the desired physiological range (e.g., 7.2-7.4). For hydrochloride salts of organic bases, solubility is generally higher at a slightly acidic pH and decreases as the pH becomes more basic. | Maintaining the optimal pH of the final solution is critical for both compound solubility and experimental validity. |
| Stepwise Dilution | When diluting a concentrated stock (e.g., in DMSO) into PBS, add the stock solution to the PBS dropwise while vortexing or stirring. | This gradual addition helps to prevent localized high concentrations of the compound that can lead to immediate precipitation. |
Experimental Protocols
Protocol for Preparing a 1 mg/mL this compound Solution in a PBS-based Medium
This protocol is designed for experiments where the final working concentration in a PBS-based medium is required, leveraging the higher solubility of the compound in water.
Materials:
-
This compound powder
-
Sterile, deionized water
-
10x PBS stock solution
-
Sterile, conical tubes
-
Vortex mixer
-
Bath sonicator
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For a 1 mg/mL final solution, start with a higher concentration in water, for example, 10 mg.
-
Initial Dissolution in Water: Add a calculated volume of sterile, deionized water to achieve a concentration significantly higher than the final target (e.g., 1 mL of water to 10 mg of powder to make a 10 mg/mL intermediate solution).
-
Sonication: Place the tube in a bath sonicator and sonicate until the powder is fully dissolved. The solution should appear clear.
-
Addition of PBS: Add the appropriate volume of 10x PBS to the aqueous solution to bring it to a 1x PBS concentration. For the example above, you would add 1.11 mL of 10x PBS to the 1 mL of 10 mg/mL solution.
-
Final Volume Adjustment: Add sterile, deionized water to reach the final desired volume and concentration. In this example, add water to a final volume of 10 mL to achieve a 1 mg/mL solution in 1x PBS.
-
Sterilization: Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the final solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
Visualizations
Signaling Pathways Affected by Datelliptium
Caption: Datelliptium's multifaceted mechanism of action.
Experimental Workflow for Solubilization
Caption: Recommended solubilization workflow.
Troubleshooting Logic for Precipitation Issues
Caption: Decision tree for resolving precipitation issues.
References
- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ck12.org [ck12.org]
- 3. researchgate.net [researchgate.net]
- 4. doronscientific.com [doronscientific.com]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Technical Support Center: Optimizing Datelliptium Chloride Hydrochloride Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Datelliptium chloride hydrochloride. The information is designed to assist in the accurate determination of IC50 values and to provide clarity on the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a DNA-intercalating agent derived from ellipticine.[1] Its primary mechanisms of action include:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, which can disrupt DNA replication and transcription.
-
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for resolving DNA topological problems during replication and transcription.
-
RET Proto-Oncogene Transcription Inhibition: It stabilizes G-quadruplex structures in the promoter region of the RET proto-oncogene, leading to the downregulation of its transcription.[2][3] This is particularly relevant in cancers with RET mutations, such as medullary thyroid carcinoma.[2][3][4]
Q2: Which signaling pathways are affected by this compound?
A2: By inhibiting RET transcription, this compound consequently downregulates downstream signaling pathways crucial for cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway .[2] Inhibition of this pathway contributes to the compound's anti-tumor effects.
Q3: How should I prepare this compound for in vitro experiments?
A3: The solubility of this compound is a critical factor for consistent experimental results.
-
Solubility Profile: It is sparingly soluble in DMSO and PBS (pH 7.2) at concentrations between 1-10 mg/mL, and soluble in ethanol at concentrations of 10 mg/mL or higher.[4][5]
-
Stock Solution Preparation: For cell culture experiments, it is common to prepare a concentrated stock solution in a suitable solvent like ethanol and then dilute it to the final working concentrations in the cell culture medium. It is recommended to prepare fresh dilutions for each experiment to avoid precipitation.
Q4: What are some typical IC50 values for this compound?
A4: IC50 values are highly dependent on the cell line and experimental conditions (e.g., incubation time). Below is a summary of reported IC50 values.
Data Presentation: IC50 Values of this compound
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| L1210 | Murine Leukemia | 0.076 | [5] |
| Primary Human Hepatocytes | Normal Human Liver Cells | 4 | [5] |
| TT | Human Medullary Thyroid Carcinoma | ~5.75* | [2][3] |
| Nthy-ori-3-1 | Normal Human Thyroid Follicular Epithelial Cells | ~23** | [2][3] |
*Calculated based on the reported four-fold higher IC50 in Nthy-ori-3-1 cells compared to TT cells.[2][3] **Converted from 10 µg/mL based on a molecular weight of 434.4 g/mol .
Troubleshooting Guides
This section addresses common issues encountered during the determination of IC50 values for this compound.
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent compound solubility.
-
Troubleshooting Tip: Ensure complete solubilization of the stock solution before each use. Visually inspect for any precipitate. Prepare fresh dilutions from the stock for each experiment. Due to its limited aqueous solubility, precipitation can occur when diluting in culture media. Minimize the final concentration of the organic solvent (e.g., ethanol) to avoid solvent-induced cytotoxicity.
-
Possible Cause: Fluctuation in cell seeding density.
-
Troubleshooting Tip: Maintain a consistent cell seeding density across all plates and experiments. Use a cell counter for accurate cell quantification. Ensure a uniform single-cell suspension before plating to avoid clumps.
-
Possible Cause: Variation in incubation time.
-
Troubleshooting Tip: Strictly adhere to the planned incubation time. The IC50 value of a compound can be time-dependent.
Issue 2: Unexpectedly high or no cytotoxicity observed.
-
Possible Cause: Compound precipitation in the culture medium.
-
Troubleshooting Tip: After adding the compound to the wells, visually inspect the plate under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent for the initial stock solution, ensuring the final solvent concentration is non-toxic to the cells.
-
Possible Cause: Interference with the cell viability assay.
-
Troubleshooting Tip: As a DNA intercalator, Datelliptium may interfere with assays that use DNA-binding dyes (e.g., some fluorescent cytotoxicity assays). This can lead to an underestimation of cytotoxicity due to competition for DNA binding.[2] Consider using metabolic-based assays like MTT, MTS, or XTT, or a luminescent assay measuring ATP content (e.g., CellTiter-Glo).
Issue 3: "Edge effect" observed in 96-well plates.
-
Possible Cause: Evaporation of media from the outer wells of the plate.
-
Troubleshooting Tip: To minimize evaporation, fill the outer wells of the 96-well plate with sterile PBS or sterile water. This helps to maintain humidity within the plate and ensures more consistent results in the experimental wells.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated stock. A typical 2-fold or 3-fold serial dilution covering a broad concentration range is recommended.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the drug stock) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination using the MTT assay.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing precipitation of Datelliptium chloride hydrochloride in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Datelliptium chloride hydrochloride in cell culture, with a specific focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of the plant alkaloid ellipticine and functions as a DNA-intercalating agent with anti-tumor properties.[1][2] Its primary mechanisms of action include the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, and the downregulation of the RET (Rearranged during Transfection) proto-oncogene, which can lead to the suppression of downstream signaling pathways like PI3K/Akt/mTOR.[3]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. Why is this happening?
This compound has low solubility in aqueous solutions like cell culture media. Precipitation is a common issue when a stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium.[4][5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1]
Q4: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[6] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q5: Can I store this compound solution in cell culture media?
It is not recommended to store this compound in cell culture media, especially if the media contains serum. The compound may interact with components in the media, leading to degradation or precipitation over time. Stock solutions in DMSO, however, can be stored at -20°C or -80°C for extended periods.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound can significantly impact experimental reproducibility and accuracy. The following troubleshooting guide provides strategies to mitigate this issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon addition to media. | High concentration of the stock solution leading to rapid supersaturation upon dilution. | Prepare a more dilute stock solution in DMSO. This allows for a smaller volume to be added to the media, reducing the localized concentration shock. |
| Final concentration of Datelliptium in the media is above its solubility limit. | Lower the final working concentration of Datelliptium in your experiment if possible. | |
| The method of dilution is causing localized high concentrations. | Add the Datelliptium stock solution to the media dropwise while gently swirling the flask or plate to ensure rapid and even dispersion. | |
| Precipitate forms over time in the incubator. | The compound is slowly coming out of solution at 37°C. | While counterintuitive for some compounds, slight warming of the media to 37°C before adding the Datelliptium stock might help in some cases. However, for many compounds, increased temperature can decrease solubility. It is best to test this empirically. |
| Interaction with serum proteins or other media components. | Consider reducing the serum concentration if your cell line can tolerate it. Alternatively, prepare the final dilution in serum-free media and add it to the cells with their serum-containing media. | |
| Cloudy or hazy appearance of the culture media. | Formation of very fine, dispersed precipitate. | Visually inspect the media under a microscope to confirm the presence of precipitate. If confirmed, follow the solutions for immediate precipitation. Sonication of the final diluted solution for a short period may help in some cases, but care must be taken not to damage media components or the compound.[4] |
Illustrative Solubility of this compound in DMSO/Media Mixtures
The following table provides an illustrative guide to the potential solubility of this compound at various DMSO concentrations in a typical cell culture medium at room temperature. Note: These values are not based on specific experimental data for this compound and should be used as a general guideline. Empirical determination for your specific experimental conditions is highly recommended.
| Final DMSO Concentration (%) | Estimated Maximum Soluble Concentration of Datelliptium (µM) | Observation |
| 0.1 | < 5 | Likely to precipitate at higher concentrations. |
| 0.25 | 5 - 10 | May remain in solution, but risk of precipitation exists. |
| 0.5 | 10 - 20 | Generally the upper limit for most cell culture experiments. |
| 1.0 | > 20 | Higher solubility, but may be toxic to cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a method for preparing a working solution of this compound for cell culture experiments, aiming to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in anhydrous, sterile DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions in DMSO (Serial Dilution):
-
Before preparing the final working solution in cell culture medium, perform serial dilutions of the 10 mM stock solution in sterile DMSO to get closer to the final desired concentration. For example, to achieve a final concentration of 10 µM in your cell culture, you might prepare a 1 mM intermediate stock in DMSO.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare a 10 µM final concentration, add the appropriate volume of the 1 mM intermediate DMSO stock to the pre-warmed medium. For example, add 10 µL of 1 mM stock to 990 µL of medium.
-
Crucially, add the DMSO stock to the medium dropwise while gently swirling the tube or flask. This ensures rapid and even dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, you may need to prepare a more dilute intermediate stock.
-
Protocol 2: Topoisomerase II Decatenation Assay
This protocol provides a method to assess the inhibitory effect of this compound on topoisomerase II activity.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound dissolved in DMSO
-
Sterile water
-
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
Ethidium bromide
-
DNA loading dye
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing:
-
2 µL of 10x Topoisomerase II reaction buffer
-
2 µL of ATP solution (typically 10 mM)
-
2 µL of kDNA (e.g., 100 ng/µL)
-
Variable volume of this compound (or DMSO as a vehicle control)
-
Sterile water to a final volume of 18 µL.
-
-
Add 2 µL of human Topoisomerase II enzyme to each reaction tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 20 µL of STEB buffer.
-
Add 20 µL of chloroform:isoamyl alcohol (24:1), vortex briefly, and centrifuge for 1 minute to separate the phases.
-
-
Agarose Gel Electrophoresis:
-
Carefully load 20 µL of the upper aqueous phase mixed with DNA loading dye onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Decatenated DNA (nicked and closed circular) will migrate faster than the catenated kDNA network which remains in the well or migrates very slowly.
-
Inhibition of topoisomerase II by this compound will result in a decrease in the amount of decatenated DNA compared to the vehicle control.
-
Visualizations
Signaling Pathways
Caption: Datelliptium's dual mechanism of action.
Experimental Workflow
Caption: Workflow for preparing Datelliptium for cell culture.
Logical Relationships in Troubleshooting
Caption: Troubleshooting decision tree for precipitation.
References
- 1. This compound Supplier | CAS 157000-76-5 | AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the therapeutic efficacy of Datelliptium in preclinical models.
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the therapeutic efficacy of Datelliptium in preclinical models of Medullary Thyroid Carcinoma (MTC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Datelliptium?
A1: Datelliptium is a novel RET transcription inhibitor. Its primary mechanism of action involves the stabilization of a G-quadruplex (G4) structure in the promoter region of the RET proto-oncogene. This stabilization suppresses RET oncogene transcription, leading to the downregulation of RET protein expression.[1] This, in turn, inhibits downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.[2]
Q2: In which preclinical models has Datelliptium shown efficacy?
A2: Datelliptium has demonstrated significant antitumor activity in preclinical models of Medullary Thyroid Carcinoma (MTC). In vitro studies have primarily used human MTC cell lines, such as TT and MZ-CRC-1, which harbor activating RET mutations.[2] In vivo efficacy has been shown in MTC xenograft mouse models using the TT cell line, where Datelliptium inhibited tumor growth by approximately 75% with minimal systemic toxicity.[1][2]
Q3: What are the known effects of Datelliptium on MTC cells?
A3: Datelliptium exerts multiple antitumor effects on MTC cells, including:
-
Downregulation of RET expression: Directly reduces the transcription and protein levels of the RET oncogene.[2]
-
Inhibition of downstream signaling: Reduces the activation of the PI3K/Akt/mTOR pathway and downregulates cyclin D1.[2]
-
Reduction of epithelial-to-mesenchymal transition (EMT): Downregulates mesenchymal markers like N-cadherin, vimentin, slug, and snail.[1]
-
Decreased cell migration and invasion: Significantly inhibits the migratory capabilities of MTC cells.[1]
-
Inhibition of cancer stem cell (CSC) properties: Reduces the size of preformed spheroids from MTC cells.[1]
Troubleshooting Guides to Enhance Therapeutic Efficacy
Issue 1: Suboptimal Antitumor Effect with Datelliptium Monotherapy
Potential Cause: Tumor heterogeneity or the activation of alternative survival pathways may limit the efficacy of Datelliptium when used as a single agent.
Suggested Solution: Combination Therapy with RET Tyrosine Kinase Inhibitors (TKIs)
Combining Datelliptium with a RET TKI, such as selpercatinib or pralsetinib, is a promising strategy to achieve a synergistic antitumor effect. This approach targets the RET signaling pathway at two different levels: transcription (Datelliptium) and protein kinase activity (TKI). This dual inhibition may lead to a more profound and durable response and could potentially overcome or delay the onset of resistance to TKIs.
Experimental Workflow for Synergy Assessment:
References
Technical Support Center: Managing Off-target Effects of Datelliptium Chloride Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the off-target effects of Datelliptium chloride hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
This compound's primary on-target effect is the stabilization of a G-quadruplex structure within the promoter region of the RET proto-oncogene. This stabilization inhibits the transcription of RET, leading to the downregulation of RET protein expression.[1][2][3][4] Consequently, downstream signaling pathways driven by RET, such as the PI3K/Akt/mTOR pathway, are inhibited.[2] This mechanism is particularly relevant in cancers with oncogenic RET activation, such as medullary thyroid carcinoma (MTC).[3][4]
Q2: What are the known or potential off-target effects of this compound?
As a G-quadruplex ligand and DNA-intercalating agent, Datelliptium has the potential for off-target effects through several mechanisms:
-
Interaction with other G-quadruplexes: G-quadruplex forming sequences are found in the promoter regions of numerous genes beyond RET. Datelliptium may bind to these other G-quadruplexes, leading to unintended changes in gene expression.
-
DNA Intercalation: Datelliptium can intercalate into double-stranded DNA, which can interfere with DNA replication and transcription, potentially leading to cytotoxicity in a non-specific manner.
-
BRAF Inhibition: Preliminary analysis suggests that BRAF, a key kinase in the MAPK/ERK signaling pathway, may be a potential off-target of Datelliptium.[2] However, the direct interaction and functional consequences are still under investigation.
-
Hepatotoxicity: In vitro studies have shown that Datelliptium can be cytotoxic to rat and human hepatocytes, indicating potential off-target effects in the liver.[1]
Q3: How selective is Datelliptium for cancer cells over normal cells?
Datelliptium has demonstrated a degree of selectivity for cancer cells. The IC50 value for Datelliptium in the normal thyroid cell line Nthy-ori-3-1 was found to be 10 µg/mL, which is four-fold higher than its IC50 in the RET-mutant MTC cell line TT, suggesting a therapeutic window.[1]
Q4: What are the reported side effects of Datelliptium in preclinical and clinical studies?
Preclinical studies have indicated potential hepatotoxicity.[1] Phase I clinical trials have reported side effects at higher doses (≥330 mg/m²), including moderate nausea and vomiting, mild diarrhea, dry mouth, neuropsychiatric manifestations, and fatigue. These side effects were generally reversible.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Datelliptium, potentially due to off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| High cytotoxicity in non-target cell lines | General DNA intercalation or interaction with essential G-quadruplexes. | 1. Perform a dose-response curve to determine the IC50 in your specific cell line. 2. Use the lowest effective concentration for your on-target effect. 3. Include a non-cancerous control cell line to assess the therapeutic window. 4. Consider shorter exposure times. |
| Unexpected changes in gene or protein expression unrelated to the RET pathway | Off-target binding to other G-quadruplexes or effects on other signaling pathways (e.g., MAPK). | 1. Perform RNA-sequencing or a proteomic analysis to identify differentially expressed genes/proteins. 2. Validate key off-target candidates by qPCR or Western blot. 3. Use bioinformatics tools to identify potential G-quadruplex forming sequences in the promoters of affected genes. |
| Inconsistent results between experiments | Variability in G-quadruplex folding, cell culture conditions affecting drug uptake or activity. | 1. Standardize cell culture conditions (passage number, confluency). 2. Ensure consistent preparation and storage of Datelliptium solutions. 3. Control for factors that can influence G-quadruplex stability, such as cation concentrations (K+). |
| Discrepancy between in vitro and in vivo results | Differences in drug metabolism, bioavailability, or systemic toxicity. | 1. Conduct pharmacokinetic and pharmacodynamic studies in your animal model. 2. Monitor for signs of toxicity, particularly hepatotoxicity. 3. Consider using a lower, well-tolerated dose for in vivo studies.[3] |
Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 | Reference |
| TT | Medullary Thyroid Carcinoma (RET mutant) | ~2.5 µg/mL | [1] |
| Nthy-ori-3-1 | Normal Thyroid Follicular Epithelial | 10 µg/mL | [1] |
| Rat Hepatocytes (23 hr treatment) | Primary Hepatocytes | 7-9 µM | [1] |
| Human Hepatocytes (23 hr treatment) | Primary Hepatocytes | 7-9 µM | [1] |
| HepG2 (23 hr treatment) | Human Hepatoma | ~200 µM | [1] |
| FaO (23 hr treatment) | Rat Hepatoma | ~320 µM | [1] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Gene Expression via RNA-Sequencing
This protocol outlines a workflow to identify global changes in gene expression induced by Datelliptium, which can reveal potential off-target effects.
-
Cell Culture and Treatment:
-
Culture your target cells (e.g., TT cells) and a relevant control cell line (e.g., Nthy-ori-3-1) to 70-80% confluency.
-
Treat cells with Datelliptium at a relevant concentration (e.g., IC50 for the target cells) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Include at least three biological replicates for each condition.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a standard kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between Datelliptium-treated and vehicle-treated cells.
-
Perform pathway and gene ontology analysis on the DEGs to identify affected biological processes and signaling pathways.
-
Use bioinformatics tools to scan the promoter regions of significantly altered genes for putative G-quadruplex forming sequences.
-
Protocol 2: Validating Off-Target Kinase Inhibition (e.g., BRAF)
This protocol describes how to investigate the potential inhibitory effect of Datelliptium on BRAF and the downstream MAPK pathway.
-
Cell Culture and Treatment:
-
Use a cell line with known BRAF activity (e.g., a melanoma cell line with a BRAF V600E mutation).
-
Treat cells with a range of Datelliptium concentrations for a short duration (e.g., 1-2 hours) to assess direct effects on signaling.
-
-
Western Blot Analysis:
-
Prepare whole-cell lysates from treated and control cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-ERK1/2 (a downstream indicator of BRAF/MEK activity)
-
Total ERK1/2
-
Phospho-MEK1/2
-
Total MEK1/2
-
BRAF
-
A loading control (e.g., GAPDH or β-actin)
-
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Compare the phosphorylation status of ERK and MEK in Datelliptium-treated cells to the vehicle control. A decrease in phosphorylation would suggest inhibition of the MAPK pathway.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Hypothesized off-target mechanisms of Datelliptium.
Caption: Workflow for identifying off-target gene expression changes.
References
- 1. Toxicity of the antitumoral drug datelliptium in hepatic cells: Use of models in vitro for the prediction of toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for assessing Datelliptium's impact on cell migration.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of Datelliptium on cell migration.
Troubleshooting Guides
This section addresses common issues encountered during cell migration experiments with Datelliptium.
1. Scratch Assay: Inconsistent Wound Closure or No Effect of Datelliptium
| Potential Cause | Recommended Solution |
| Cell Health and Confluency | Ensure cells are healthy, within a low passage number, and form a confluent monolayer (90-95%) before scratching. Inconsistent confluency can lead to variable migration rates. |
| Scratch Technique | Use a consistent method to create the scratch. A p200 pipette tip is common, but automated scratch tools can improve reproducibility. The scratch should be of uniform width. |
| Datelliptium Concentration and Stability | Prepare fresh dilutions of Datelliptium for each experiment from a validated stock solution. Confirm the final concentration is appropriate for the cell line being tested. For Medullary Thyroid Carcinoma (MTC) TT cells, inhibitory effects are observed at concentrations of 0.3 µg/mL and higher.[1][2] |
| Proliferation vs. Migration | Cell proliferation can be mistaken for cell migration. To isolate the effect on migration, consider serum-starving the cells for 12-24 hours before and during the experiment or using a proliferation inhibitor like Mitomycin C. |
| Imaging and Analysis | Capture images at consistent time points and from the same position within the well. Use image analysis software to quantify the wound area to ensure objective measurement. |
2. Transwell Assay: Low or No Cell Migration
| Potential Cause | Recommended Solution |
| Pore Size | Ensure the Transwell insert pore size is appropriate for your cell type. The pores should be large enough for cells to actively migrate through but not so large that they fall through passively. |
| Chemoattractant Gradient | Optimize the concentration of the chemoattractant (e.g., FBS) in the lower chamber. A proper gradient is crucial to stimulate migration. |
| Cell Seeding Density | Titrate the number of cells seeded in the upper chamber. Too few cells will result in a weak signal, while too many can lead to clogging of the pores. |
| Incubation Time | The optimal incubation time will vary between cell types. Perform a time-course experiment to determine the point of maximal migration. |
| Datelliptium's Effect on Chemoattractant Sensing | Datelliptium's inhibition of the PI3K/Akt/mTOR pathway may interfere with the cell's ability to sense and respond to chemoattractants. Ensure your positive controls (without Datelliptium) show robust migration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Datelliptium in inhibiting cell migration?
A1: Datelliptium is a novel RET transcription inhibitor. It stabilizes G-quadruplex structures in the RET promoter region, leading to the downregulation of RET proto-oncogene expression.[1] This subsequently inhibits downstream signaling pathways, primarily the PI3K/Akt/mTOR pathway, which are crucial for regulating the cellular machinery involved in cell migration.[1]
Q2: In which cell types has Datelliptium been shown to inhibit cell migration?
A2: The primary research on Datelliptium's effect on cell migration has been conducted in Medullary Thyroid Carcinoma (MTC) cell lines, such as TT cells, which harbor RET mutations.[1][2]
Q3: What is a typical effective concentration of Datelliptium to see an effect on cell migration?
A3: In wound healing assays with TT cells, Datelliptium has been shown to significantly decrease cell migration in a dose-dependent manner. Migration was reported to be completely stopped at concentrations of 0.3 µg/mL and higher.[1]
Q4: How does inhibition of the PI3K/Akt/mTOR pathway by Datelliptium affect the cytoskeleton and cell adhesion?
A4: The PI3K/Akt/mTOR pathway is a central regulator of the actin cytoskeleton and focal adhesions. mTOR exists in two complexes, mTORC1 and mTORC2. mTORC2, in particular, is known to regulate the actin cytoskeleton by influencing small GTPases like RhoA, Rac1, and Cdc42, which control actin polymerization and stress fiber formation.[3] This pathway also modulates focal adhesion proteins such as Focal Adhesion Kinase (FAK) and paxillin, which are essential for cell adhesion and motility.[3][4] By inhibiting this pathway, Datelliptium disrupts the dynamic reorganization of the actin cytoskeleton and the turnover of focal adhesions, which are necessary for cell movement.
Q5: Can Datelliptium affect cell proliferation in my migration assay?
A5: Yes, the PI3K/Akt/mTOR pathway is also a key regulator of cell proliferation. Therefore, it is important to distinguish between effects on migration and proliferation. As mentioned in the troubleshooting guide, using a proliferation inhibitor or serum starvation can help to isolate the migratory effects of Datelliptium.
Quantitative Data Summary
The following table summarizes the observed effects of Datelliptium on the migration of TT cells in a wound healing assay.
| Datelliptium Concentration | Observation on TT Cell Migration (Wound Healing Assay) | Reference |
| Vehicle (Control) | Gradual wound closure over 96 hours. | [1] |
| Increasing Concentrations | Dose-dependent decrease in the rate of wound closure. | [1] |
| ≥ 0.3 µg/mL | Complete cessation of cell migration into the wound area. | [1] |
Experimental Protocols
1. Scratch (Wound Healing) Assay Protocol
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Serum Starvation (Optional): To inhibit proliferation, replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to the assay.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing the desired concentrations of Datelliptium or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a phase-contrast microscope.
-
Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
2. Transwell Migration Assay Protocol
-
Rehydration of Inserts: Rehydrate the Transwell inserts (with appropriate pore size) in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the plate.
-
Cell Seeding: Resuspend cells in a serum-free medium and seed them into the upper chamber of the Transwell inserts. Include different concentrations of Datelliptium in the cell suspension.
-
Incubation: Incubate the plate for a predetermined duration to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).
-
Imaging and Quantification: Image the stained cells and count the number of migrated cells per field of view.
Visualizations
References
- 1. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase acts on the PI3K/Akt/mTOR pathway to modulate wear particle-induced autophagy in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Datelliptium and Tyrosine Kinase Inhibitors in Medullary Thyroid Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Therapeutic Efficacies
This guide provides a detailed comparison of the preclinical efficacy of Datelliptium, a novel RET transcription inhibitor, and a panel of tyrosine kinase inhibitors (TKIs) in medullary thyroid carcinoma (MTC) models. The data presented is compiled from various preclinical studies, offering a comprehensive overview for researchers in oncology and drug development.
Executive Summary
Medullary thyroid carcinoma (MTC) is a neuroendocrine tumor driven primarily by activating mutations in the REarranged during Transfection (RET) proto-oncogene. While tyrosine kinase inhibitors (TKIs) targeting RET and other kinases have become a cornerstone of MTC therapy, the emergence of resistance and off-target effects necessitates the exploration of novel therapeutic strategies. Datelliptium, a small molecule that stabilizes G-quadruplex structures in the RET promoter to inhibit its transcription, presents a unique mechanism of action. This guide compares the in vitro efficacy of Datelliptium against various multi-kinase and selective RET inhibitors in MTC cell line models.
In Vitro Efficacy: A Head-to-Head Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Datelliptium and several prominent TKIs in the human MTC cell lines TT and MZ-CRC-1. The TT cell line harbors the C634W RET mutation, while the MZ-CRC-1 cell line carries the M918T RET mutation.[1]
| Compound | Target(s) | TT Cells (C634W RET) | MZ-CRC-1 Cells (M918T RET) |
| Datelliptium | RET Transcription | ~2.5 µg/mL* | Data Not Available |
| Vandetanib | RET, VEGFR2/3, EGFR | 0.26 µM | 0.26 µM |
| Cabozantinib | RET, VEGFR2, MET | 0.04 µM | Data Not Available |
| Sunitinib | RET, VEGFRs, PDGFRs, KIT | Data Not Available | Data Not Available |
| Lenvatinib | VEGFR1-3, FGFR1-4, RET, KIT, PDGFRα | 0.078 µM[2] | Data Not Available |
| Selpercatinib | RET (selective) | Data Not Available | Data Not Available |
| Pralsetinib | RET (selective) | Data Not Available | Data Not Available |
Note: The IC50 of Datelliptium in the Nthy-ori-3-1 normal thyroid cell line was estimated to be 10 µg/mL, which is four-fold higher than that for TT cells, suggesting selective toxicity against mutant RET-driven thyroid cancer.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of Datelliptium and TKIs are visualized below, highlighting their different points of intervention in oncogenic signaling.
Key Signaling Pathways Targeted
The following diagrams illustrate the primary signaling pathways affected by these therapeutic agents.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: MTC cells (TT or MZ-CRC-1) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Datelliptium or TKI). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
-
Cell Seeding: MTC cells are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip (e.g., p200) is used to create a linear "scratch" or gap in the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Compound Treatment: Fresh medium containing the test compound at a specific concentration or a vehicle control is added to the wells.
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 24, 48, 72 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to determine the effect of the compound on cell migration.
3D Spheroid Formation and Viability Assay
This assay models the three-dimensional growth of tumors and assesses the compound's effect on this structure.
-
Spheroid Formation: MTC cells are seeded in ultra-low attachment 96-well plates in a serum-free medium supplemented with growth factors. The plates are incubated for several days to allow the formation of spheroids.
-
Compound Treatment: Once spheroids have formed, they are treated with various concentrations of the test compound or a vehicle control.
-
Incubation: The spheroids are incubated with the compounds for a defined period (e.g., 72 or 96 hours).
-
Viability Assessment: Spheroid viability can be assessed using a 3D cell viability reagent (e.g., CellTiter-Glo® 3D). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is measured using a plate reader, and the effect of the compound on spheroid viability is determined. The size and morphology of the spheroids can also be monitored and quantified using microscopy and image analysis software.
Conclusion
Datelliptium presents a novel approach to MTC treatment by targeting RET at the transcriptional level, offering a distinct mechanism from the direct enzymatic inhibition of TKIs. The available preclinical data suggests that Datelliptium is effective in inhibiting the growth of MTC cells. A direct, comprehensive comparison of the IC50 values of Datelliptium with a full panel of TKIs, especially the newer generation of selective RET inhibitors, in both TT and MZ-CRC-1 cell lines would be highly valuable for the research community. Further studies are warranted to fully elucidate the comparative efficacy and potential for combination therapies in MTC.
References
- 1. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Datelliptium Chloride Hydrochloride and Ellipticine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two related anti-cancer compounds: Datelliptium chloride hydrochloride and its parent compound, ellipticine. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, cytotoxic activity, and pharmacokinetic profiles.
At a Glance: Key Differences
| Feature | This compound | Ellipticine |
| Primary Mechanism of Action | Transcriptional repression of the RET oncogene via G-quadruplex stabilization. | Multi-modal: DNA intercalation, topoisomerase II inhibition, DNA adduct formation. |
| Molecular Target | G-quadruplex structure in the promoter region of the RET gene. | DNA, Topoisomerase II, Cytochrome P450/Peroxidases (for activation). |
| Selectivity | Selective toxicity demonstrated towards RET-driven cancer cells. | Broad-spectrum cytotoxicity, but also toxicity to normal cells. |
| Clinical Development | Has undergone Phase I clinical trials for safety and pharmacokinetics. | Derivatives have entered clinical trials, but some were halted due to toxicity. |
Data Presentation: A Quantitative Comparison
Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of this compound and ellipticine against various cancer cell lines. It is important to note that these data are compiled from different studies, and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| TT | Medullary Thyroid Carcinoma | ~2.5 µg/mL | [1] |
| Nthy-ori-3-1 (normal) | Normal Thyroid | ~10 µg/mL | [1] |
Table 2: Cytotoxicity of Ellipticine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | < 1 | [2] |
| UKF-NB-4 | Neuroblastoma | < 1 | [2] |
| UKF-NB-3 | Neuroblastoma | < 1 | [2] |
| HL-60 | Leukemia | < 1 | [2] |
| MCF-7 | Breast Adenocarcinoma | ~1 | [2][3] |
| U87MG | Glioblastoma | ~1 | [2] |
| CCRF-CEM | Leukemia | ~4 | [2] |
Preclinical Pharmacokinetics
Pharmacokinetic parameters for both compounds have been evaluated in preclinical models. The data presented below is a summary from separate studies.
Table 3: Preclinical Pharmacokinetic Parameters
| Parameter | This compound | Ellipticine |
| Animal Model | Information not explicitly available in reviewed sources. | Rat |
| Administration | Intravenous | Intravenous |
| Key Findings | Has been evaluated in Phase I clinical trials for safety and pharmacokinetics.[1] | Formulation with a self-assembling peptide (EAK16-II) prolonged residence time and increased the area under the curve (AUC), enhancing bioavailability.[4] |
Mechanisms of Action: A Tale of Two Targets
While structurally related, this compound and ellipticine exhibit distinct primary mechanisms of anti-cancer activity.
This compound: Targeting Transcriptional Regulation
Datelliptium's primary mechanism involves the targeted disruption of the RET (Rearranged during Transfection) proto-oncogene, a key driver in certain cancers, particularly medullary thyroid carcinoma.[1]
-
G-Quadruplex Stabilization: Datelliptium binds to and stabilizes a G-quadruplex structure within the promoter region of the RET gene.[1]
-
Transcriptional Repression: This stabilization event impedes the binding of transcription factors, leading to the downregulation of RET gene expression.[1]
-
Inhibition of Downstream Signaling: The reduction in RET protein levels subsequently inhibits critical downstream pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway.[1]
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Datelliptium has been shown to reverse EMT, a process critical for cancer cell invasion and metastasis.[1]
Ellipticine: A Multi-Pronged Attack on Cancer Cells
Ellipticine exerts its cytotoxic effects through several mechanisms, primarily targeting DNA structure and function.[2][5]
-
DNA Intercalation: The planar structure of ellipticine allows it to insert itself between the base pairs of DNA, distorting the double helix and interfering with DNA replication and transcription.[6][7]
-
Topoisomerase II Inhibition: Ellipticine inhibits the activity of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication. This leads to the accumulation of DNA strand breaks and ultimately, apoptosis.[6][8][9]
-
Formation of Covalent DNA Adducts: Ellipticine is a pro-drug that can be metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases.[2][3] The resulting reactive metabolites can form covalent adducts with DNA, further contributing to DNA damage and cytotoxicity.[2][3]
-
p53 Pathway Interaction: Ellipticine has been shown to activate the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and ellipticine.
Cytotoxicity Assay (MTT Assay) for Ellipticine
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of ellipticine (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis for RET and Downstream Signaling (for Datelliptium)
-
Cell Lysis: Cells treated with Datelliptium or vehicle are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for RET, phospho-RET, Akt, phospho-Akt, mTOR, phospho-mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Wound Healing (Scratch) Assay for Cell Migration (for Datelliptium)
-
Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove detached cells and then incubated with media containing different concentrations of Datelliptium or a vehicle control.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different points for each time point. The rate of wound closure is calculated to assess the effect of the compound on cell migration.
DNA Intercalation Assay for Ellipticine
-
Principle: This assay is based on the principle that the intercalation of a compound into supercoiled plasmid DNA will cause the DNA to unwind.
-
Reaction Mixture: Supercoiled plasmid DNA is incubated with varying concentrations of ellipticine in a suitable buffer. A known DNA intercalator, such as ethidium bromide, is used as a positive control.
-
Topoisomerase I Treatment: Topoisomerase I is added to the reaction mixture to relax the supercoiled DNA. Intercalated ellipticine will prevent the complete relaxation of the DNA.
-
Agarose Gel Electrophoresis: The DNA samples are then run on an agarose gel.
-
Visualization: The DNA bands are visualized under UV light after staining with a DNA-binding dye. Intercalation is observed as a change in the mobility of the supercoiled DNA compared to the relaxed DNA control.[10]
Topoisomerase II Inhibition Assay for Ellipticine
-
Principle: This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II, which is the unlinking of catenated DNA networks (kinetoplast DNA, kDNA).
-
Reaction Mixture: kDNA is incubated with topoisomerase II in the presence of various concentrations of ellipticine or a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization: The DNA is visualized by staining. Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA at the top of the gel, as opposed to the unlinked, faster-migrating DNA circles in the control lane.[11]
Visualizing the Mechanisms
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Multi-modal Mechanism of Ellipticine
Caption: The multi-modal anti-cancer mechanism of ellipticine.
Experimental Workflow: Cytotoxicity (MTT) Assay
Caption: A typical workflow for determining cytotoxicity using an MTT assay.
References
- 1. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Peptide Mediated Delivery of Anticancer Drug Ellipticine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Intercalative binding of ellipticine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm the selectivity of Datelliptium for cancer cells over normal cells.
This guide provides a comprehensive overview of experimental approaches to confirm the selectivity of Datelliptium for cancer cells over normal cells. It details the underlying mechanism of action that confers this selectivity and offers standardized protocols for in vitro and in vivo validation. The data presented is intended to guide researchers in designing and interpreting experiments to evaluate Datelliptium's therapeutic potential.
Mechanism of Action: The Basis for Selectivity
Datelliptium's selectivity stems from its unique mechanism of action targeting the REarranged during Transfection (RET) proto-oncogene .[1][2] In many forms of medullary thyroid carcinoma (MTC), the RET gene is mutated and overexpressed, driving cancer cell proliferation and survival.[1][2]
Datelliptium acts as a novel RET transcription inhibitor . It achieves this by stabilizing a specific G-quadruplex structure within the RET promoter region.[1][3] This stabilization blocks the transcriptional machinery from accessing the gene, leading to a significant downregulation of RET protein expression in cancer cells.[1] Since most normal cells do not rely on aberrant RET signaling for survival, they are significantly less affected by this inhibition.
The downstream effects of RET inhibition in cancer cells include:
-
Inhibition of the PI3K/Akt/mTOR pathway , a critical signaling cascade for cell growth and proliferation.[1]
-
Downregulation of Cyclin D1 , a key regulator of the cell cycle, leading to cell cycle arrest.[1]
-
Reversal of the Epithelial-Mesenchymal Transition (EMT) , a process crucial for metastasis and invasion.[1][3]
-
Induction of Apoptosis , or programmed cell death, in cancer cells.[4][5]
This targeted approach contrasts sharply with traditional chemotherapies that indiscriminately damage the DNA of any rapidly dividing cell, leading to significant side effects.
In Vitro Selectivity Assessment
The primary method to confirm selectivity in a laboratory setting is to compare the cytotoxic effects of Datelliptium on cancer cells versus healthy, non-cancerous cells. The key metric for this comparison is the half-maximal inhibitory concentration (IC50).
Comparative Cytotoxicity (IC50)
The IC50 value represents the concentration of a drug required to inhibit a biological process (like cell proliferation) by 50%.[6] A compound is considered selective if it has a significantly lower IC50 value for cancer cells than for normal cells. This ratio is often referred to as the therapeutic index.[7]
Studies have shown that Datelliptium is selectively toxic against mutant RET-driven thyroid cancer cells.[1]
| Cell Line | Cell Type | Origin | IC50 of Datelliptium | Reference |
| TT | Medullary Thyroid Carcinoma | Human | ~2.5 µg/mL | [1] |
| Nthy-ori-3-1 | Normal Thyroid Follicular Epithelial | Human | ~10 µg/mL | [1] |
As shown in the table, the IC50 value for the normal thyroid cell line is four-fold higher than for the RET-mutant cancer cell line, providing clear evidence of its selective toxicity.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/MTS)
This protocol outlines a standard colorimetric assay to determine the IC50 of Datelliptium. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[8][9]
Objective: To quantify and compare the dose-dependent cytotoxic effect of Datelliptium on a cancer cell line and a normal cell line.
Materials:
-
Cancer cell line (e.g., TT) and normal cell line (e.g., Nthy-ori-3-1)
-
Complete cell culture medium
-
Datelliptium stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Datelliptium in culture medium. Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.[9]
-
Solubilization (for MTT assay): If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Datelliptium concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value for each cell line.
-
In Vivo Selectivity and Efficacy Assessment
While in vitro assays are essential, confirming selectivity in a whole-organism model is a critical step. Animal models, particularly xenograft studies, allow for the evaluation of a drug's anti-tumor efficacy and its systemic toxicity simultaneously.[10][11]
Tumor Xenograft Model
In these models, human tumor cells are implanted into immunodeficient mice.[11] The mice are then treated with the drug, and researchers monitor both tumor growth and the overall health of the animal. Studies have demonstrated that Datelliptium can inhibit approximately 75% of MTC xenograft growth with minimal systemic toxicity, indicating its effectiveness and selectivity in a living system.[1][2]
Experimental Protocol: Murine Xenograft Study
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of Datelliptium in vivo.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Nude mice)
-
Human cancer cells (e.g., TT cells)
-
Matrigel or similar extracellular matrix
-
Datelliptium formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Analytical balance for mouse weight
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice into treatment and control groups (e.g., Vehicle control, Datelliptium low dose, Datelliptium high dose).
-
Drug Administration: Administer Datelliptium (e.g., via intraperitoneal injection) according to the predetermined dosing schedule and route. The control group receives only the vehicle.
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Body Weight: Record the body weight of each mouse at the same frequency to monitor for signs of systemic toxicity (significant weight loss is a key indicator).
-
Clinical Observations: Observe mice daily for any other signs of distress or adverse effects.
-
-
Study Endpoint: Continue the study for a defined period or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group to compare tumor growth inhibition.
-
Plot the mean body weight over time for each group to assess systemic toxicity.
-
At the end of the study, tumors and major organs can be harvested for further histological or molecular analysis.
-
Conclusion
Confirming the selectivity of Datelliptium relies on a multi-faceted approach. The foundation of its selectivity lies in its specific molecular target, the RET proto-oncogene, which is aberrantly activated in certain cancers. This hypothesis is validated through rigorous experimental testing. In vitro cytotoxicity assays provide quantitative data (IC50 values) demonstrating a preferential killing of cancer cells. Subsequent in vivo xenograft studies confirm that this selectivity translates to effective tumor inhibition with minimal systemic toxicity in a living organism. Together, these methods provide compelling evidence for Datelliptium as a targeted, cancer-selective therapeutic agent.
References
- 1. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential targeting of apoptosis in tumor versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Datelliptium's Inhibitory Effect on Epithelial-Mesenchymal Transition (EMT) Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Datelliptium's performance in inhibiting key markers of the Epithelial-Mesenchymal Transition (EMT) against a known alternative, the TGF-β receptor inhibitor SB-431542. The experimental data presented is derived from peer-reviewed studies to ensure objectivity and reliability.
Introduction to Datelliptium and EMT Inhibition
The Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression and metastasis, characterized by the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype. Key to this transition is the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin, Vimentin, and the transcription factors Snail and Slug.
Datelliptium has been identified as a novel inhibitor of the REarranged during Transfection (RET) proto-oncogene transcription.[1][2] This inhibitory action has been shown to suppress the EMT program in medullary thyroid carcinoma (MTC) cells, suggesting its potential as an anti-metastatic agent.[1][2][3][4][5] This guide cross-validates these findings and compares its efficacy with other known EMT inhibitors.
Comparative Analysis of Inhibitory Effects on EMT Markers
The following table summarizes the inhibitory effects of Datelliptium and the well-characterized TGF-β receptor inhibitor, SB-431542, on key EMT markers. The data is compiled from in vitro studies on relevant cancer cell lines.
| Compound | Target | Cell Line | EMT Marker | Observed Effect | Quantitative Data | Citation |
| Datelliptium | RET Transcription | TT (Medullary Thyroid Carcinoma) | N-cadherin | Downregulation | Dose-dependent decrease observed via Western Blot | [1] |
| Vimentin | Downregulation | Dose-dependent decrease observed via Western Blot | [1] | |||
| Slug | Downregulation | Dose-dependent decrease observed via Western Blot (in vitro) and densitometry of in vivo samples | [1] | |||
| Snail | Downregulation | Dose-dependent decrease observed via Western Blot (in vitro) and densitometry of in vivo samples | [1] | |||
| SB-431542 | TGF-β Type I Receptor (ALK5) | A549 (Lung Carcinoma), HaCaT (Keratinocytes) | N-cadherin | Inhibition of TGF-β1-induced upregulation | Dose-dependent decrease in mRNA levels observed via qPCR | [6] |
| PANC-1 (Pancreatic Carcinoma) | E-cadherin | Restoration of TGF-β-induced downregulation | Complete restoration observed via Western Blot at 10 µM | [7] | ||
| A549, HaCaT | Phospho-SMAD2/3 | Inhibition | Dose-dependent decrease observed via Western Blot | [6] | ||
| ALK5 | - | - | Potent Inhibition | IC50 = 94 nM | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Western Blot Analysis for EMT Marker Expression
This protocol is a standard method for detecting and quantifying the expression levels of specific proteins, such as EMT markers, in cell lysates.
-
Cell Lysis:
-
Treat cancer cells with desired concentrations of Datelliptium or other inhibitors for a specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the EMT markers of interest (e.g., anti-N-cadherin, anti-Vimentin, anti-Snail, anti-Slug) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
-
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of a compound on cell migration, a key characteristic of cells that have undergone EMT.
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the medium with fresh medium containing the desired concentrations of the inhibitor (e.g., Datelliptium).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Calculate the percentage of wound closure to quantify the extent of cell migration.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing EMT inhibition and the proposed signaling pathway for Datelliptium.
Conclusion
The available evidence strongly supports the inhibitory effect of Datelliptium on key mesenchymal markers associated with the Epithelial-Mesenchymal Transition. Its mechanism of action, through the inhibition of RET transcription, presents a distinct approach compared to inhibitors targeting signaling pathways like TGF-β. While direct quantitative comparisons of IC50 values for specific EMT markers are not yet available in the literature, the dose-dependent effects observed for Datelliptium are significant. Further head-to-head studies with compounds like SB-431542, employing standardized quantitative methods, would be invaluable for precisely positioning Datelliptium within the landscape of EMT inhibitors. The information provided in this guide serves as a robust foundation for researchers and drug development professionals interested in the anti-metastatic potential of Datelliptium.
References
- 1. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 4. Chronic TGF-β exposure drives stabilized EMT, tumor stemness, and cancer drug resistance with vulnerability to bitopic mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-EPMC8267783 - Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity. - OmicsDI [omicsdi.org]
- 6. mdpi.com [mdpi.com]
- 7. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellagentech.com [cellagentech.com]
A Comparative Analysis of Datelliptium Chloride Hydrochloride and Other DNA Intercalating Agents
A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of key DNA intercalating agents.
In the landscape of cancer therapeutics, DNA intercalating agents remain a critical class of compounds that exert their cytotoxic effects by inserting themselves between the base pairs of DNA, leading to structural changes that disrupt cellular processes like replication and transcription. This guide provides a comparative study of Datelliptium chloride hydrochloride, a promising anti-cancer agent, with other well-established DNA intercalators, namely Doxorubicin and Ethidium Bromide. We present a synthesis of experimental data on their performance, detailed methodologies for key evaluative experiments, and visualizations of their distinct signaling pathways.
Performance Comparison
The efficacy of DNA intercalating agents can be assessed through various quantitative measures, primarily their DNA binding affinity and their cytotoxic effects on cancer cells, often expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Target/Mechanism | DNA Binding Affinity (K D) | IC50 Range (Cancer Cell Lines) | Notes |
| This compound | Stabilizes RET G-quadruplex, downregulates PI3K/Akt/mTOR pathway | Data not readily available in comparative studies | ~2.5 µg/mL (TT medullary thyroid cancer cells) | Exhibits selective toxicity, with a four-fold higher IC50 in normal thyroid cells (10 µg/mL in Nthy-ori-3-1)[1][2]. |
| Doxorubicin | Topoisomerase II inhibition, generation of reactive oxygen species (ROS) | Data varies by study and conditions | 0.1 - >20 µM (e.g., MCF-7, HepG2, A549)[3][4][5] | Broad-spectrum activity against various cancers, but also associated with cardiotoxicity. |
| Ethidium Bromide | Mitochondrial DNA depletion, induction of autophagy | Data not readily available in comparative cytotoxicity studies | 2.1 - 2.39 µM (Telomerase inhibition in MGC-803 and MDA-MB-231 cells)[6] | Primarily used as a laboratory tool for DNA visualization; its cytotoxicity is linked to mitochondrial dysfunction. |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative drug studies. Below are detailed methodologies for key assays used to evaluate DNA intercalating agents.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the DNA intercalating agent (e.g., Datelliptium, Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) to each well.
-
Incubation: Incubate the cells for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.[1]
Fluorescence Intercalation Assay
This assay is used to determine the ability of a compound to displace a fluorescent dye intercalated into DNA, providing an indirect measure of its DNA binding affinity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing calf thymus DNA (ctDNA) and a fluorescent intercalating dye (e.g., ethidium bromide or Thiazole Orange) in a suitable buffer.
-
Compound Addition: Add increasing concentrations of the test compound (e.g., Datelliptium) to the reaction mixture.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent dye. A decrease in fluorescence indicates displacement of the dye by the test compound.
-
Data Analysis: The data is often plotted as the percentage of fluorescence quenching versus the concentration of the test compound to determine the concentration required for 50% displacement (DC50), which is related to the binding affinity.[7][8]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding.
Protocol:
-
Sample Preparation: Prepare solutions of DNA (e.g., ctDNA or specific oligonucleotides) and the intercalating agent in a suitable buffer that is transparent in the desired UV range.
-
Instrument Setup: Use a CD spectropolarimeter and set the parameters for the experiment, including wavelength range (typically 200-400 nm for DNA), bandwidth, and scan speed.
-
Baseline Correction: Record a baseline spectrum of the buffer alone.
-
DNA Spectrum: Record the CD spectrum of the DNA solution.
-
Titration: Add increasing concentrations of the intercalating agent to the DNA solution and record the CD spectrum after each addition.
-
Data Analysis: Analyze the changes in the CD spectrum of the DNA upon ligand binding. Intercalation typically induces significant changes in the DNA CD signals, providing insights into the binding mode and the resulting conformational changes in the DNA helix.[5][9][10][11][12]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of DNA intercalating agents are mediated through distinct signaling pathways. Understanding these pathways is crucial for predicting their therapeutic efficacy and potential side effects.
This compound
Datelliptium exhibits a unique mechanism of action by targeting G-quadruplex structures in the promoter region of the RET oncogene. This stabilization of the G-quadruplex leads to the downregulation of RET transcription, which in turn inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.[1][2]
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Efficacy of Datelliptium Chloride Hydrochloride in Medullary Thyroid Carcinoma: A Reproducibility and Competitor Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antitumor effects of Datelliptium chloride hydrochloride against current therapeutic alternatives for Medullary Thyroid Carcinoma (MTC). The analysis is based on a review of preclinical and clinical data, with a focus on reproducibility and objective performance metrics.
This compound, a novel investigational agent, has demonstrated significant antitumor activity in preclinical models of Medullary Thyroid Carcinoma (MTC). This guide synthesizes available data on Datelliptium and compares its efficacy and mechanism of action with established and recently approved therapies for MTC, including the multi-kinase inhibitors (MKIs) cabozantinib and vandetanib, and the highly selective RET inhibitors selpercatinib and pralsetinib.
Mechanism of Action: A Novel Approach to RET Inhibition
Datelliptium sets itself apart from other RET-targeting agents through its unique mechanism of action. Instead of directly inhibiting the kinase activity of the RET protein, Datelliptium acts as a G-quadruplex stabilizer.[1] This stabilization occurs within the promoter region of the RET gene, leading to a downregulation of its transcription.[1] By reducing the production of the RET protein, Datelliptium effectively diminishes the oncogenic signaling that drives MTC progression.[1]
This contrasts with the mechanisms of TKIs. Cabozantinib and vandetanib are multi-kinase inhibitors that target the ATP-binding site of various receptor tyrosine kinases, including RET and VEGFR. Selpercatinib and pralsetinib are next-generation inhibitors that exhibit high selectivity for the RET kinase domain, including various mutant forms.
Preclinical Efficacy: In Vitro and In Vivo Studies
Reproducibility studies have highlighted the potent in vitro and in vivo antitumor effects of Datelliptium in MTC models.
In Vitro Cytotoxicity
Datelliptium has shown selective cytotoxicity against MTC cells harboring RET mutations. A key study reported an IC50 of approximately 10 µg/mL in the Nthy-ori-3-1 cell line, which was four-fold higher than that observed in the RET-mutant TT MTC cell line, indicating a degree of selectivity for cancer cells.[1]
For comparison, preclinical studies of alternative agents have reported the following IC50 values in MTC cell lines:
| Compound | Cell Line | IC50 (nM) |
| Datelliptium | TT | Not explicitly reported in nM |
| Cabozantinib | TT | Not explicitly reported |
| Vandetanib | TT | ~150 |
| Vandetanib | MZ-CRC-1 | ~100 |
| Cabozantinib | TT | ~170 |
| Cabozantinib | MZ-CRC-1 | ~150 |
Note: Direct head-to-head preclinical comparisons of Datelliptium with the other agents are limited. The data presented is compiled from various studies and direct comparison should be made with caution.
In Vivo Tumor Growth Inhibition
In a xenograft model using TT MTC cells, Datelliptium demonstrated significant in vivo antitumor activity. Intraperitoneal injections of Datelliptium at a dose of 4 mg/kg for three weeks resulted in approximately 50% tumor growth inhibition.[1] A subsequent dose-escalation to 6 mg/kg led to a more pronounced inhibition of approximately 75% with minimal systemic toxicity.[1]
Preclinical in vivo studies for comparator drugs have also shown efficacy, though direct comparisons of experimental conditions are necessary for a complete understanding. For instance, cabozantinib has been shown to inhibit tumor growth in MTC xenograft models.
Clinical Efficacy: A Look at the Competitive Landscape
While Datelliptium has undergone Phase I clinical trials, the most extensive clinical data is available for the approved MTC therapies.[1]
| Compound | Clinical Trial (Phase) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Cabozantinib | EXAM (III) | 28% | 11.2 months |
| Vandetanib | ZETA (III) | 45% | 30.5 months |
| Selpercatinib | LIBRETTO-001 (I/II) | 69% (previously treated), 73% (treatment-naïve) | Not Reached (at time of report) |
| Pralsetinib | ARROW (I/II) | 60% (previously treated), 71% (treatment-naïve) | Not Reached (at time of report) |
The high ORR and durable responses observed with the selective RET inhibitors, selpercatinib and pralsetinib, have positioned them as standard-of-care for patients with RET-mutant MTC.
Signaling Pathway Analysis
Datelliptium's downregulation of RET transcription leads to a cascading effect on downstream signaling pathways crucial for tumor cell proliferation and survival. Specifically, it has been shown to reduce the activation of the PI3K/Akt/mTOR pathway.[1]
Caption: Datelliptium's mechanism of action on the RET signaling pathway.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MTC cell lines (e.g., TT, MZ-CRC-1) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or comparator compounds for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: Treated and untreated MTC cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against RET, p-AKT, AKT, p-mTOR, mTOR, and β-actin.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: 5 x 10⁶ TT cells are subcutaneously injected into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. This compound (e.g., 6 mg/kg) or vehicle is administered via intraperitoneal injection daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers (Volume = (length x width²)/2).
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., western blotting, immunohistochemistry).
References
Datelliptium's Gene Expression Profile: A Comparative Analysis Against Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Datelliptium's Impact on Gene Expression in Cancer Cells.
Datelliptium, a promising anti-cancer agent, has demonstrated significant activity, particularly in medullary thyroid carcinoma (MTC). Its primary mechanism of action involves the stabilization of G-quadruplex structures in the promoter region of the RET proto-oncogene, leading to its transcriptional downregulation.[1][2][3][4] This targeted approach distinguishes it from other chemotherapeutic agents and prompts a detailed comparison of its effects on the global gene expression profile of cancer cells. This guide provides a comparative analysis of Datelliptium's effects on gene expression relative to other agents, supported by experimental data and detailed methodologies.
Comparative Gene Expression Analysis
While direct head-to-head transcriptome-wide comparisons of Datelliptium with other agents are still the subject of ongoing research, a comparative analysis of their known effects on key cancer-related genes can be compiled from existing literature.[1] The following table summarizes the known gene expression changes induced by Datelliptium in MTC cells and compares them with the effects of ellipticine, a related compound, and other G-quadruplex stabilizing ligands.
| Gene Target | Datelliptium Effect in MTC Cells | Ellipticine & Other G-Quadruplex Ligands Effect | Significance in Cancer |
| RET | Downregulation [1][4] | Downregulation (by some G4 ligands)[5][6] | Key oncogenic driver in medullary thyroid carcinoma.[1] |
| N-cadherin | Downregulation [1][4] | Not explicitly reported | A marker of epithelial-to-mesenchymal transition (EMT), associated with increased cell migration and invasion.[1] |
| Vimentin | Downregulation [1][4] | Not explicitly reported | Another key marker of EMT, contributing to cancer cell motility and metastasis.[1] |
| Slug & Snail | Downregulation [1] | Not explicitly reported | Transcriptional factors that are master regulators of EMT.[1] |
| Cyclin D1 | Downregulation [1][4] | Not explicitly reported | A crucial cell cycle regulator, often overexpressed in cancer, promoting proliferation.[1] |
| c-Myc | Not explicitly reported | Downregulation (by some G4 ligands)[5][7] | A major oncogene involved in cell growth, proliferation, and metabolism. |
| VEGF | Not explicitly reported | Downregulation (by some G4 ligands)[5] | A key regulator of angiogenesis, the formation of new blood vessels that supply tumors. |
| p53 | Not explicitly reported | Activation of transcriptional function[8] | A critical tumor suppressor gene that regulates cell cycle arrest and apoptosis. |
Signaling Pathways and Experimental Workflows
Datelliptium's downregulation of RET expression leads to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival. The two major pathways affected are the PI3K/Akt/mTOR and the Raf/MEK/ERK pathways.
Caption: Datelliptium stabilizes the G-quadruplex in the RET promoter, inhibiting RET transcription and subsequent activation of pro-survival signaling pathways.
The general workflow for analyzing the effects of Datelliptium on gene expression is a multi-step process that involves cell culture, treatment, RNA extraction, sequencing, and bioinformatic analysis.
Caption: A typical workflow for studying the effects of Datelliptium on the transcriptome of cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the analysis of Datelliptium's effects.
RNA Sequencing of Treated Cancer Cells (General Protocol)
This protocol provides a general framework for RNA sequencing of cancer cell lines treated with a small molecule inhibitor like Datelliptium.
-
Cell Culture and Treatment:
-
Medullary thyroid carcinoma (MTC) cell lines (e.g., TT, MZ-CRC-1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are then treated with Datelliptium at various concentrations (e.g., 0.1, 0.3, 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
-
RNA Extraction:
-
Total RNA is extracted from the treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with high purity (A260/A280 ratio ~2.0) and integrity (RIN > 8) are used for library preparation.[9]
-
-
Library Preparation and Sequencing:
-
An mRNA library is prepared from the total RNA using a poly(A) selection method (e.g., NEBNext Poly(A) mRNA Magnetic Isolation Module).
-
The isolated mRNA is fragmented and used for first and second-strand cDNA synthesis.
-
The cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters.
-
The ligated fragments are amplified by PCR to generate the final cDNA library.
-
The quality of the library is assessed using a bioanalyzer.
-
The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
The raw sequencing reads are assessed for quality and trimmed to remove adapter sequences and low-quality bases.
-
The trimmed reads are aligned to a reference human genome (e.g., GRCh38).
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis is performed between Datelliptium-treated and control samples to identify significantly up- and downregulated genes.
-
Pathway and gene ontology enrichment analysis is conducted to identify the biological processes and signaling pathways affected by Datelliptium treatment.
-
Western Blot Analysis
Western blotting is used to detect changes in the protein expression levels of specific target genes.
-
Protein Extraction:
-
Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a polyacrylamide gel.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the target proteins (e.g., RET, N-cadherin, Vimentin, Cyclin D1, β-actin) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control to ensure equal protein loading.
-
Wound Healing (Scratch) Assay
This assay is used to assess the effect of a compound on cell migration.
-
Cell Seeding and Monolayer Formation:
-
MTC cells are seeded in a 6-well plate and grown to confluency.
-
-
Creating the "Wound":
-
A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
-
Treatment and Imaging:
-
The cells are washed to remove debris and then incubated with fresh media containing either Datelliptium or a vehicle control.
-
Images of the scratch are captured at different time points (e.g., 0, 24, 48, 72, 96 hours) using a microscope.
-
-
Analysis:
-
The width of the scratch is measured at each time point, and the rate of wound closure is calculated to determine the effect of Datelliptium on cell migration. A delay in wound closure in the presence of Datelliptium indicates an inhibition of cell migration.[1]
-
References
- 1. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC8267783 - Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity. - OmicsDI [omicsdi.org]
- 3. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple G-quadruplex binding ligand induced transcriptomic map of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Local epigenetic reprograming induced by G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Datelliptium Chloride Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals handling Datelliptium chloride hydrochloride, a potent DNA-intercalating agent with antitumor properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4][5] While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 157000-76-5) is not publicly available through standard searches, this guide provides essential, immediate safety and logistical information based on the handling of similar hazardous research-grade compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. The information presented here is intended as a general guideline and may need to be adapted to comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
This compound is intended for research use only and is recognized for its cytotoxic effects.[1][3] Therefore, stringent safety measures must be in place during handling and prior to disposal.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent exposure.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Avoids inhalation of any powders or aerosols. |
Engineering Controls: All work with this compound, including the preparation of solutions and the initial steps of waste consolidation, should be conducted in a certified chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "157000-76-5"
-
An estimate of the concentration and volume
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Potentially Mutagenic")
-
-
Storage: Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 157000-76-5 | [1][3][4] |
| Molecular Formula | C23H29Cl2N3O | [3][4] |
| Molecular Weight | 434.4 g/mol | [3][4] |
| Storage (Long-term) | -20°C | [4] |
| Storage (Short-term) | 0°C | [4] |
| Solubility | DMSO | [4] |
Signaling Pathways and Experimental Protocols
This compound is described as a DNA-intercalating agent, suggesting its mechanism of action involves inserting itself between the base pairs of DNA. This can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis, which underlies its antitumor activity.[1][2]
Given that this document focuses on disposal, detailed experimental protocols for the use of this compound are beyond its scope. Researchers should consult relevant scientific literature for protocols related to their specific in vitro or in vivo studies, always integrating the safety and disposal procedures outlined above.
By adhering to these general guidelines and, most importantly, the specific protocols of your institution's EHS department, you can ensure the safe handling and responsible disposal of this compound, fostering a secure and compliant research environment.
References
Essential Safety and Operational Guidance for Handling Datelliptium Chloride Hydrochloride
Disclaimer: This document provides essential safety and logistical information for handling Datelliptium chloride hydrochloride based on its classification as a potent DNA-intercalating agent and a derivative of ellipticine. No specific Safety Data Sheet (SDS) for this compound was available at the time of writing. Therefore, the following guidance is based on established protocols for handling highly potent, cytotoxic, and potentially mutagenic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a qualified safety professional to conduct a thorough risk assessment before any handling, storage, or disposal of this substance.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a DNA-intercalating agent, meaning it can bind to DNA and is expected to be cytotoxic and potentially mutagenic.[1][2][3] All handling of this compound must be performed with the utmost care to prevent any exposure. The primary routes of exposure are inhalation of aerosols, skin contact, and accidental ingestion.[4]
Minimum Personal Protective Equipment (PPE) Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (tested against ASTM D6978 standard).[5][6] | Provides a robust barrier against skin contact. Double gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front, back-closing chemotherapy gown made of a low-permeability fabric.[5][7] | Protects the body from contamination by splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator.[5][6] A powered air-purifying respirator (PAPR) may be required for procedures with a high risk of aerosol generation. | Prevents inhalation of fine particles or aerosols of the compound. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[4][5][7] | Protects the eyes and face from splashes of solutions containing the compound. |
| Shoe Covers | Disposable shoe covers rated for chemotherapy handling.[5] | Prevents the tracking of contamination out of the designated handling area. |
Important Considerations:
-
All PPE should be considered contaminated after use and disposed of as hazardous waste.[5]
-
Never wear contaminated PPE outside of the designated handling area.
-
Proper donning and doffing procedures for PPE are critical to prevent self-contamination.
Operational Plan: Handling and Preparation
All manipulations of this compound, both in solid and solution form, must be conducted in a designated controlled area to minimize the risk of exposure and cross-contamination.
Designated Handling Area:
-
Primary Engineering Control: A certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) that is externally vented is required for all manipulations of powdered or volatile forms of the compound. For non-volatile solutions, a Class II, Type A2 BSC may be acceptable, but a risk assessment is necessary.
-
Work Surface: The work surface of the BSC or CACI should be covered with a disposable, plastic-backed absorbent pad. This pad should be replaced after each use or in the event of a spill and disposed of as hazardous waste.
-
Access: The designated area should be clearly marked with a warning sign indicating "Cytotoxic Agent Handling Area - Authorized Personnel Only."
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure all necessary materials, including PPE, reagents, and waste containers, are within the designated handling area.
-
Donning PPE: Don all required PPE in the correct order (e.g., shoe covers, inner gloves, gown, outer gloves, respiratory protection, eye/face protection).
-
Weighing Solid Compound: If weighing the solid form, perform this task within the BSC or CACI. Use a dedicated, calibrated balance. Tare a tared weigh boat or paper. Carefully transfer the desired amount of the compound using a dedicated spatula.
-
Reconstitution/Dilution: Reconstitute or dilute the compound within the BSC or CACI. Use a closed-system drug-transfer device (CSTD) if available to minimize aerosol generation. Slowly add the solvent to the vial containing the solid compound to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" warning label.
-
Post-Handling: After completing the procedure, decontaminate all surfaces within the BSC or CACI with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, and then water). Dispose of all disposable materials, including weigh boats, pipette tips, and absorbent pads, in the designated cytotoxic waste container.
-
Doffing PPE: Doff PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the cytotoxic waste. The rest of the PPE should be removed and disposed of accordingly.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and the spread of contamination.[4]
Spill Kit: A dedicated cytotoxic drug spill kit must be readily available in the handling area. The kit should contain:
-
Appropriate PPE (as listed in the table above)
-
Absorbent pads or pillows
-
Chemotherapy-rated sharps container
-
Designated cytotoxic waste bags
-
Scoop and scraper
-
Decontaminating and neutralizing agents
-
Warning signs to secure the area
Spill Response Procedure:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area with warning signs to prevent entry.[7]
-
Don PPE: The individual cleaning the spill must don the full set of PPE from the spill kit.
-
Containment: For liquid spills, cover the spill with absorbent pads, working from the outside in. For solid spills, carefully cover the spill with damp absorbent pads to avoid generating dust.
-
Cleanup: Carefully collect the absorbent materials and any contaminated debris using the scoop and scraper. Place all materials in the cytotoxic waste bags.
-
Decontamination: Decontaminate the spill area using a deactivating agent, followed by a neutralizing agent and then a final rinse with water.[7]
-
Disposal: Seal the cytotoxic waste bags and dispose of them according to institutional guidelines.
-
Reporting: Report the spill to the laboratory supervisor and the institutional EHS department.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be disposed of accordingly.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Puncture-resistant, leak-proof container with a tight-fitting lid, clearly labeled "Cytotoxic Waste." | Includes contaminated PPE, absorbent pads, weigh boats, and empty vials. |
| Liquid Waste | Leak-proof, screw-cap container, clearly labeled "Cytotoxic Liquid Waste." | Includes unused solutions and rinsates from cleaning. Do not mix with other chemical waste streams unless approved by EHS. |
| Sharps | Puncture-resistant sharps container specifically designated for cytotoxic sharps. | Includes needles, syringes, and any other contaminated sharp objects. |
General Disposal Guidelines:
-
Never dispose of cytotoxic waste in the regular trash or down the drain.
-
All cytotoxic waste containers must be kept closed when not in use.
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
Visualizations
Caption: Workflow for handling this compound.
Caption: Immediate actions for a spill of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Supplier | CAS 157000-76-5 | AOBIOUS [aobious.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
